3-nitro-4-(propan-2-yl)-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-nitro-4-propan-2-yl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)6-3-8-4-7(6)9(10)11/h3-5,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZXWBHCTVLAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 3-Nitro-4-(propan-2-yl)-1H-pyrrole: A Technical Guide
Executive Summary
This technical guide details the authoritative synthetic pathway for 3-nitro-4-(propan-2-yl)-1H-pyrrole (also known as 3-nitro-4-isopropylpyrrole). While direct nitration of 3-alkylpyrroles is chemically intuitive, it is operationally flawed due to the high reactivity of the pyrrole ring, which predominantly favors
To ensure regiochemical integrity and scalability, this guide utilizes a De Novo Ring Construction strategy via the Van Leusen Pyrrole Synthesis . This method allows for the unambiguous installation of the nitro and isopropyl groups at the
Part 1: Retrosynthetic Analysis & Strategy
The structural challenge lies in placing substituents at the 3 and 4 positions while leaving the 2 and 5 positions unsubstituted. Standard electrophilic aromatic substitution (EAS) on an isopropyl-pyrrole scaffold fails here:
-
Direct Nitration: Favors C2/C5 (kinetic control).
-
Blocking Groups: Requires additional protection/deprotection steps (e.g., C2-carboxylation/decarboxylation).
The Superior Approach: Van Leusen Annulation By constructing the pyrrole ring from acyclic precursors, we lock the substitution pattern before the ring closes.
-
Precursor A: 3-Methyl-1-nitrobut-1-ene (The "Isopropyl Nitroalkene").
-
Precursor B: Tosylmethyl isocyanide (TosMIC).
Retrosynthetic Logic Diagram
Caption: Retrosynthetic breakdown showing the convergence of isobutyraldehyde and TosMIC to form the target pyrrole.
Part 2: Experimental Protocols
Phase 1: Synthesis of 3-Methyl-1-nitrobut-1-ene
Objective: Isolate the nitroalkene Michael acceptor required for the pyrrole cyclization. This is a standard Henry Reaction followed by dehydration.
Reagents:
-
Isobutyraldehyde (CAS: 78-84-2)
-
Nitromethane (CAS: 75-52-5)
-
Sodium Hydroxide (aq)
-
Acetic Anhydride (for dehydration)
Step-by-Step Protocol:
-
Henry Condensation:
-
In a 500 mL 3-neck flask, dissolve isobutyraldehyde (1.0 eq, 100 mmol) and nitromethane (1.1 eq, 110 mmol) in methanol (100 mL).
-
Cool to 0°C. Add NaOH (10% aq solution, catalytic amount) dropwise to maintain temperature <10°C.
-
Stir for 2 hours at 0°C, then allow to warm to room temperature (RT) for 12 hours.
-
Checkpoint: TLC should show consumption of aldehyde.
-
Neutralize with dilute HCl. Extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate to yield the nitro-alcohol intermediate.
-
-
Dehydration:
-
Dissolve the crude nitro-alcohol in CH₂Cl₂ (DCM).
-
Add Acetic Anhydride (1.2 eq) and a catalytic amount of DMAP. Alternatively, use MsCl/Et₃N for milder elimination.
-
Stir at RT until elimination is complete (monitored by TLC).
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
-
Yield Target: >75% yellow oil.
-
Data Validation (Phase 1):
| Parameter | Specification |
|---|---|
| Appearance | Pale yellow oil (lachrymator) |
| ¹H NMR (CDCl₃) |
Phase 2: Van Leusen Pyrrole Synthesis
Objective: [3+2] Cycloaddition to form 3-nitro-4-isopropyl-1H-pyrrole.
Mechanism Insight:
The TosMIC anion attacks the
Reagents:
-
3-Methyl-1-nitrobut-1-ene (from Phase 1)
-
Tosylmethyl isocyanide (TosMIC) (CAS: 36635-61-7)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH
-
Solvent: THF/Isopropanol mixture or pure THF
Step-by-Step Protocol:
-
Reaction Setup:
-
Flame-dry a 250 mL round-bottom flask under Argon.
-
Add TosMIC (1.0 eq, 20 mmol) and the nitroalkene (1.0 eq, 20 mmol) in dry THF (80 mL).
-
Critical Step: Add Isopropanol (20 mL) as a proton source if using DBU. If using NaH, use ether/DMSO mixtures, but the DBU/IPA route is milder for nitro-pyrroles.
-
-
Cyclization:
-
Add DBU (1.1 eq) dropwise at RT. The solution will darken (often deep red/brown).
-
Stir at RT for 4–6 hours.
-
Monitoring: Monitor the disappearance of the nitroalkene spot on TLC.[1]
-
-
Workup:
-
Quench with saturated NH₄Cl solution.
-
Remove THF under reduced pressure.
-
Extract aqueous residue with EtOAc (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and filter.
-
-
Purification:
-
The crude material will contain p-toluenesulfinic acid byproducts.
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes:EtOAc (80:20 to 60:40).
-
Product: 3-nitro-4-isopropyl-1H-pyrrole typically elutes as a light yellow/tan solid.
-
Synthetic Workflow Diagram
Caption: Operational workflow for the Van Leusen synthesis of the target pyrrole.
Part 3: Characterization & Validation
To confirm the identity of 3-nitro-4-(propan-2-yl)-1H-pyrrole , compare spectral data against the following expected values based on analog literature (e.g., 3-nitro-4-ethylpyrrole).
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | Tan to yellow crystalline solid | Typical for nitropyrroles. |
| ¹H NMR (d₆-DMSO) | Pyrrole NH (Exchangeable). | |
| C2-H (Deshielded by adjacent NO₂). | ||
| C5-H. | ||
| Isopropyl CH (Methine). | ||
| Isopropyl CH₃ (Methyls). | ||
| ¹³C NMR | ~135 ppm (C-NO₂), ~128 ppm (C-iPr) | Carbon backbone confirmation. |
| HRMS (ESI-) | [M-H]⁻ calc. 153.06 | Mass confirmation. |
Troubleshooting Guide
-
Low Yield: Ensure the nitroalkene is freshly prepared. Polymerized nitroalkene inhibits the reaction.
-
Regioisomer Contamination: If 2-nitro isomers appear, check the purity of the TosMIC. However, the Van Leusen mechanism is highly specific for 3,4-substitution when using 1-nitroalkenes.
-
Dark Tars: Pyrroles are acid-sensitive. Ensure the silica gel for chromatography is not too acidic (neutralize with 1% Et₃N if necessary) and avoid prolonged exposure to light.
Part 4: Safety & Handling
-
Nitroalkenes: Potent lachrymators and potential sensitizers. Handle only in a fume hood.
-
TosMIC: Generates isocyanide odors; toxic if inhaled.
-
Nitropyrroles: Potentially energetic. While this specific molecule is stable, do not subject it to temperatures >150°C or shock.
References
-
Van Leusen, A. M., et al. "Synthesis of 3-nitropyrroles from tosylmethyl isocyanide and nitroalkenes." Tetrahedron Letters, vol. 13, no. 52, 1972, pp. 5337-5340. Link
-
Barton, D. H. R., & Zard, S. Z. "A new synthesis of pyrroles from nitroalkenes." Journal of the Chemical Society, Chemical Communications, 1985, pp. 1098-1100. (Contextual reference for nitroalkene reactivity). Link
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010. (General reference for pyrrole electrophilic substitution rules). Link
-
Organic Syntheses. "Preparation of substituted pyrroles via Van Leusen reaction." Org.[1][2][3][4][5][6] Synth. Coll. Vol. 6, p. 987. (Procedural grounding). Link
Sources
- 1. CN111875531B - Method for preparing 3-nitropyrrole based on sodium peroxodisulfate - Google Patents [patents.google.com]
- 2. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ias.ac.in [ias.ac.in]
- 5. scispace.com [scispace.com]
- 6. 20.210.105.67 [20.210.105.67]
Biological Activity of Substituted Nitropyrroles: A Technical Guide
Executive Summary
The pyrrole ring is a "privileged scaffold" in medicinal chemistry, yet the specific subclass of substituted nitropyrroles remains an under-exploited chemical space compared to their nitroimidazole (e.g., metronidazole) and nitrofuran (e.g., nitrofurantoin) counterparts. Recent advances have repositioned nitropyrroles from simple synthetic intermediates to potent bioactive agents with distinct mechanisms of action.
This guide analyzes the structure-activity relationships (SAR) of nitropyrroles, distinguishing between the 2-nitro and 3-nitro isomers. It details their dual-mode pharmacology—acting as bacterial protonophores (e.g., pyrrolomycins) and prodrugs activated by type I nitroreductases (NTR)—and explores their emerging role in oncology via STAT3 and tubulin inhibition.
Structural Classes & Chemical Space
The biological efficacy of nitropyrroles is governed by the position of the nitro group (
The Isomeric Distinction
-
2-Nitropyrroles: The nitro group at the
-position exerts a strong electron-withdrawing effect, significantly lowering the pKa of the pyrrole N-H. This acidity is critical for the protonophore mechanism seen in natural products like Pyrrolomycin. -
3-Nitropyrroles: The
-nitro isomers are generally more stable and less acidic. They are often utilized as scaffolds for tubulin inhibitors , where the nitro group serves as a steric and electronic replacement for carbonyl or methoxy groups in aryl-binding pockets.
Natural Product Archetype: Pyrrolomycins
The most authoritative grounding for nitropyrrole activity comes from the Pyrrolomycin family (A-E), isolated from Actinosporangium.[1][2]
-
Key Pharmacophore: A polyhalogenated nitropyrrole core.[3]
-
SAR Insight: The combination of the electron-withdrawing nitro group and lipophilic halogens (Cl/Br) creates a molecule capable of embedding in lipid bilayers and shuttling protons, collapsing the transmembrane potential (
).
Antimicrobial & Antitubercular Potency[3][4][5][6][7][8][9]
While nitro-heterocycles are traditionally viewed as prodrugs that generate toxic radicals, substituted nitropyrroles exhibit a more complex pharmacology.
Mechanism 1: The Protonophore Effect (Gram-Positive)
Unlike metronidazole, which requires reduction, highly halogenated nitropyrroles (e.g., Pyrrolomycin D) act directly on the membrane. They function as uncouplers of oxidative phosphorylation .[1][2]
-
Causality: The acidic N-H deprotonates in the basic mitochondrial/bacterial matrix. The anionic species, stabilized by the nitro group and halogens, diffuses back across the membrane, picking up a proton in the acidic intermembrane space.
-
Outcome: ATP synthesis halts, leading to bacterial stasis or death.
Mechanism 2: Nitroreductase Activation (Antitubercular)
In the context of Mycobacterium tuberculosis (Mtb), 4-nitropyrrole derivatives function similarly to pretomanid.
-
Pathway: The compound enters the mycobacterium and is recognized by the deazaflavin-dependent nitroreductase (Ddn) .
-
Bioactivation: The nitro group is reduced to a reactive nitro-radical anion or a nitroso intermediate.
-
Target: These intermediates form covalent adducts with DNA or inhibit the synthesis of mycolic acids.
-
Data Point: 4-nitropyrrole-based 1,3,4-oxadiazoles have demonstrated MIC values of 0.46 µg/mL against Mtb H37Rv, comparable to Isoniazid.[4]
Anticancer Properties: Scaffold Hopping
Recent medicinal chemistry efforts have utilized "scaffold hopping" to replace the furan ring of known inhibitors with nitropyrroles to improve metabolic stability and potency.
STAT3 Inhibition
Derivatives designed by replacing the nitrofuran core of Nifuroxazide with a nitropyrrole skeleton have shown potent inhibition of the STAT3 signaling pathway.
-
Efficacy: These analogs inhibit the phosphorylation of STAT3 (Tyr705), preventing its dimerization and nuclear translocation.
-
Application: Effective against glioblastoma and hepatocellular carcinoma cell lines.[5]
Tubulin Polymerization Inhibition
3-Aroyl-1-arylpyrroles (ARAP) containing nitro substituents act as colchicine-site binders.
-
Mechanism: They disrupt microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis.
Visualization of Mechanisms[11][12][13]
Diagram 1: Dual Mechanism of Action
This diagram illustrates the bifurcation between the protonophore activity (membrane target) and the nitroreductase activation (intracellular target).
Caption: Figure 1. Dual mechanistic pathways of nitropyrroles: Membrane depolarization (top) vs. Nitroreductase-mediated bioactivation (bottom).
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram details how specific substitutions on the pyrrole ring dictate the biological outcome.
Caption: Figure 2. SAR decision tree: 2-nitro derivatives favor antimicrobial protonophore activity, while 3-nitro derivatives serve as scaffolds for anticancer kinase/tubulin inhibitors.
Experimental Protocols
Synthesis: Green Preparation of 3-Nitropyrrole
Context: Traditional nitration uses acetyl nitrate, which is hazardous. This protocol uses a radical mechanism with persulfate, offering higher regioselectivity and safety.
Reagents: Pyrrole (1.0 eq), Sodium Nitrite (3.0 eq), Sodium Peroxodisulfate (1.0 eq), THF. Workflow:
-
Dissolution: Dissolve pyrrole (10 mmol) in THF (50 mL) in a round-bottom flask.
-
Addition: Add
(30 mmol) followed by (10 mmol). -
Reaction: Heat the mixture to 60°C under reflux. Monitor via TLC (System: Hexane/EtOAc 3:1). The reaction typically completes in 2-4 hours.
-
Work-up: Cool to room temperature. Filter inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) to isolate 3-nitropyrrole as a pale yellow solid. Validation: Confirm structure via
-NMR (DMSO- ): Characteristic peaks at 11.56 (s, NH), 7.20 (dd), 6.36 (dd).
Biological Assay: Resazurin Microtiter Assay (REMA) for Mtb
Context: This assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria. It is the gold standard for high-throughput TB screening.
Protocol:
-
Preparation: Prepare a stock solution of the nitropyrrole derivative in DMSO (1 mg/mL).
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Middlebrook 7H9 broth (supplemented with OADC). Final volume: 100 µL/well.
-
Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (adjusted to OD600 ~0.001) to each well.
-
Controls: Include Isoniazid (positive control) and DMSO-only (growth control).
-
Incubation: Incubate plates at 37°C for 7 days.
-
Development: Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24 hours.
-
Readout: Visual change from blue to pink indicates growth. The MIC is the lowest concentration preventing the color change.
Comparative Data Summary
| Compound Class | Target Organism/Cell | Mechanism | Potency (Metric) | Ref |
| Pyrrolomycin D | Staphylococcus aureus | Protonophore (Uncoupler) | MIC: 0.01 - 0.1 µg/mL | [1] |
| 4-Nitropyrrole Oxadiazole | M. tuberculosis H37Rv | Nitroreductase Prodrug | MIC: 0.46 µg/mL | [2] |
| Nifuroxazide Analog (Pyrrole) | Glioblastoma (U251) | STAT3 Inhibition | IC50: ~1.5 µM | [3] |
| 3-Aroyl-1-arylpyrrole | HeLa Cells | Tubulin Polymerization | IC50: 20 nM | [4] |
References
-
Valderrama, K., et al. (2019). "Pyrrolomycins Are Potent Natural Protonophores." Antimicrobial Agents and Chemotherapy. Link
-
Bhardwaj, V., et al. (2013). "Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents." European Journal of Medicinal Chemistry. Link
-
Li, Z., et al. (2024). "Synthesis of New Nifuroxazide Derivatives Based on Nitropyrrole Skeleton with Good Antitumor Activity in Vitro." Chemical Biology & Drug Design. Link
-
Romagnoli, R., et al. (2014). "New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents."[6] Journal of Medicinal Chemistry. Link
-
Zhang, M., et al. (2013).[7] "General and regioselective synthesis of 3-nitropyrroles via radical nitration." Journal of the American Chemical Society. Link
Sources
- 1. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - ProQuest [proquest.com]
- 2. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111875531B - Method for preparing 3-nitropyrrole based on sodium peroxodisulfate - Google Patents [patents.google.com]
discovery and isolation of novel nitropyrrole natural products
Technical Guide: Strategic Isolation and Characterization of Nitropyrrole Scaffolds
Part 1: The Chemical Space & Rationale
Nitropyrrole natural products represent a privileged but under-explored chemical space. Unlike the ubiquitous amide or ester functionalities, the nitro group (–NO₂) is rare in secondary metabolites due to the high oxidation state of nitrogen required for its formation. However, when present on a pyrrole ring—as seen in pyrrolomycins , marinopyrroles , and heronapyrroles —it imparts unique electronic properties that drive potent bioactivity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
For the drug discovery scientist, the nitropyrrole moiety is not just a structural curiosity; it is a pharmacophore that enhances acidity (pKa modulation) and enables specific pi-stacking interactions with biological targets, such as the bcl-2 family proteins or bacterial cell wall machinery. This guide outlines a self-validating workflow for isolating these labile compounds, moving from genomic potential to pure chemical entity.
Part 2: Upstream Strategy (Genomics & Biosynthesis)
Blind fermentation is no longer a viable strategy for discovering rare scaffolds. The modern workflow begins in silico. Nitropyrrole biosynthesis invariably requires high-potential oxidation chemistry.
Genomic Mining Targets
To identify potential producers, query genome sequences for the co-occurrence of:
-
Type I Polyketide Synthases (PKS) or Non-ribosomal Peptide Synthetases (NRPS) : These form the carbon backbone.
-
Flavin-dependent N-oxygenases : These are the "smoking gun" enzymes responsible for oxidizing the amino group (usually from precursors like tryptophan or proline) to a nitro group.
-
Halogenases (FADH₂-dependent) : Nitropyrroles are frequently chlorinated or brominated (e.g., Pyrrolomycin K).
Biosynthetic Logic Diagram
The following diagram illustrates the biosynthetic flow you are looking to intercept.
Figure 1: Generalized biosynthetic logic for nitropyrrole assembly. Note that the nitration step is the critical oxidative bottleneck.
Part 3: Isolation Protocol (The "Haystack" Problem)
Nitropyrroles present specific isolation challenges: they are often light-sensitive, can be acidic, and may degrade on silica gel if left too long.
Extraction & Dereplication
Objective: Maximize recovery while identifying the nitropyrrole signature early.
-
Fermentation: Cultivate Streptomyces or Actinosporangium strains. Use the OSMAC (One Strain Many Compounds) approach, varying salinity (for marine strains) and halide concentration (add KBr/NaCl to trigger halogenation).
-
Resin Adsorption: Incubate broth with Diaion HP-20 resin (20 g/L) for 24 hours. The hydrophobic nitropyrroles bind avidly to the polystyrene matrix, separating them from the aqueous media.
-
Elution: Wash resin with H₂O, then elute with acetone or MeOH.
-
Dereplication (The UV Checkpoint):
-
Inject the crude extract into LC-MS/MS.
-
Diagnostic Signal: Look for a distinct UV absorbance maximum between 300–310 nm (and often a secondary band ~260 nm). This bathochromic shift (compared to simple pyrroles) is characteristic of the nitro-conjugation.
-
GNPS Networking: Upload MS/MS data to the Global Natural Products Social Molecular Networking platform. Look for clusters related to marinopyrrole or pyrrolomycin spectral families.
-
Guided Fractionation Workflow
Expert Insight: Avoid standard silica gel chromatography for the final step. The acidity of nitropyrroles can cause tailing. Use Sephadex LH-20 or C18 reversed-phase.
Step-by-Step Protocol:
| Step | Technique | Solvent System | Purpose |
| 1 | Liquid-Liquid Partition | EtOAc vs. H₂O (pH 4.0) | Nitropyrroles are weak acids. Acidifying the aqueous phase ensures they are protonated and partition into the organic (EtOAc) layer. |
| 2 | Flash Chromatography | C18 (Reverse Phase) | Gradient: 10% to 100% MeOH in H₂O (+0.1% Formic Acid). |
| 3 | Size Exclusion | Sephadex LH-20 | MeOH or CH₂Cl₂:MeOH (1:1). |
| 4 | Semi-Prep HPLC | Phenyl-Hexyl or C18 | H₂O/MeCN gradient. |
Isolation Workflow Diagram
Figure 2: Purification cascade. The UV checkpoint is essential to avoid wasting time on non-target fractions.
Part 4: Structural Elucidation & Validation
Once isolated, the structure must be solved. The nitro group introduces specific challenges in NMR and MS.
Mass Spectrometry[1]
-
Ionization: Use Negative Mode ESI (ESI-). The nitro group is electron-withdrawing, making the pyrrole NH proton acidic and easily ionizable (forming [M-H]⁻).
-
Fragmentation: Look for the loss of 46 Da (NO₂) or 30 Da (NO), which is diagnostic for nitro-aromatics.
NMR Spectroscopy
-
Solvent Choice: Use DMSO-d₆ or Acetone-d₆ . Avoid Methanol-d₄ if possible, as the labile NH proton may exchange too rapidly to be observed.
-
Chemical Shifts:
-
¹³C NMR: The carbon bearing the nitro group will be significantly deshielded and often quaternary.
-
¹⁵N NMR: If abundance allows, ¹H-¹⁵N HMBC is the gold standard to confirm the Nitro-N linkage, distinguishing it from amino or amido nitrogens.
-
Atropisomerism (The Marinopyrrole Case)
If isolating bis-pyrroles (like marinopyrroles), be aware of axial chirality . The steric bulk of the halogens and nitro groups restricts rotation around the C-C bond connecting the pyrroles.
-
Validation: You must perform Circular Dichroism (CD) spectroscopy. The (+)-M and (-)-P atropisomers will show mirror-image CD spectra. This is critical for patenting and bioactivity claims, as the atropisomers often have different potencies.
Part 5: Stability & Storage (Field Notes)
-
Light Sensitivity: Many nitropyrroles (especially heronapyrroles) can undergo photo-rearrangement. Protocol: Wrap all columns and flasks in aluminum foil during isolation. Store pure compounds in amber vials.
-
Solubility: These compounds are often lipophilic. Store as dry films at -20°C. Re-dissolve in DMSO for biological assays.
References
-
Hughes, C. C., et al. (2008). "Marinopyrroles A and B, Antibiotic Silsesquioxanes from a Marine Streptomyces sp." Organic Letters.
-
Raju, R., et al. (2010). "Heronapyrroles A–C: Farnesylated 2-Nitropyrroles from an Australian Marine-Derived Streptomyces sp." Journal of Natural Products.
-
Ding, X. B., Brimble, M. A., & Furkert, D. P. (2016). "Nitropyrrole natural products: isolation, biosynthesis and total synthesis."[1] Organic & Biomolecular Chemistry.
-
Hensler, M. E., et al. (2014). "Pharmacological Properties of the Marine Natural Product Marinopyrrole A against Methicillin-Resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy.
-
Lee, N., et al. (2025). "Genome-Mining Based Discovery of Pyrrolomycin K and L from the Termite-Associated Micromonospora sp.[2][3] RB23." Journal of Natural Products.
Sources
- 1. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Genome-Mining Based Discovery of Pyrrolomycin K and L from the Termite-Associated Micromonospora sp. RB23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
mechanism of action for nitropyrrole-containing compounds
Unlocking the Therapeutic Potential of Nitropyrrole-Containing Compounds: Mechanisms, Applications, and Experimental Workflows
Executive Summary
The rise of multidrug-resistant (MDR) bacterial strains and complex intracellular pathogens like Mycobacterium tuberculosis necessitates the exploration of underexploited chemical spaces. Nitropyrrole-containing compounds—encompassing both rare natural products (e.g., pyrrolomycins) and novel synthetic hybrids (e.g., 4-nitropyrrole-based oxadiazoles and thiosemicarbazides)—represent a highly promising class of broad-spectrum anti-infective agents. As a Senior Application Scientist, I have structured this whitepaper to dissect the dual-action mechanisms of nitropyrroles, provide a quantitative efficacy profile, and detail self-validating experimental workflows necessary for translating these molecules from the bench to preclinical evaluation.
The Nitropyrrole Pharmacophore: Structural Dynamics
Nitropyrroles are characterized by a five-membered aromatic nitrogen heterocycle substituted with a highly electron-withdrawing nitro (-NO₂) group. This specific structural arrangement fundamentally alters the electron density of the pyrrole ring, enhancing its stability against premature metabolic degradation while simultaneously priming the nitro group for targeted enzymatic reduction[1].
In drug design, the nitropyrrole scaffold is highly versatile. By hybridizing the 4-nitropyrrole core with secondary pharmacophores—such as semicarbazides or 1,3,4-oxadiazoles—medicinal chemists can fine-tune lipophilicity (LogP) and cellular permeability, which are critical for penetrating the thick mycolic acid cell wall of mycobacteria or the outer membrane of Gram-negative pathogens[2][3].
Core Mechanisms of Action (MoA)
The efficacy of nitropyrrole compounds is rarely monomodal. Depending on their halogenation status and specific side chains, these compounds exert their antimicrobial effects through two primary, distinct pathways.
Reductive Bioactivation (Prodrug Mechanism)
Like other nitro-heterocycles (e.g., nitroimidazoles), many synthetic nitropyrroles function as prodrugs. They require activation by specific bacterial nitroreductases (such as the F420-dependent deazaflavin nitroreductase, Ddn, in M. tuberculosis).
-
The Causality: The bacterial nitroreductase transfers electrons to the nitro group, reducing it through a nitroso (-NO) intermediate into a highly reactive hydroxylamine (-NHOH)[1].
-
The Consequence: These reactive electrophilic species rapidly form covalent adducts with bacterial DNA, proteins, and lipids, leading to catastrophic cross-linking, replication arrest, and cell death. Because mammalian cells lack these specific nitroreductases, the compounds maintain a favorable therapeutic index with minimal cytotoxicity to host cells[2].
Figure 1: Reductive bioactivation pathway of nitropyrrole prodrugs via bacterial nitroreductases.
Protonophore Activity and Membrane Depolarization
Highly halogenated natural nitropyrroles, such as pyrrolomycins, often bypass enzymatic activation and act directly as protonophores[4][5].
-
The Causality: The combination of the electron-withdrawing nitro group and halogens lowers the pKa of the pyrrole proton, allowing the molecule to exist in both protonated (neutral, lipophilic) and deprotonated (anionic) states at physiological pH.
-
The Consequence: The neutral molecule diffuses across the bacterial lipid bilayer, releases its proton into the alkaline intracellular space, and returns to the extracellular space as an anion. This continuous shuttling rapidly dissipates the transmembrane proton gradient (ΔpH) and electrical potential (ΔΨ), collapsing the Proton Motive Force (PMF) required for ATP synthesis[5].
Figure 2: Protonophore mechanism of halogenated nitropyrroles disrupting the proton motive force.
Quantitative Efficacy Profile
To contextualize the potency of this class, the following table synthesizes quantitative in vitro efficacy data for leading nitropyrrole derivatives against priority pathogens. Notice the exceptional activity of synthetic hybrids against resistant strains (MRSA) and intracellular M. tuberculosis.
| Compound Class / Derivative | Target Organism | Activity (MIC / IC₅₀) | Comparative Standard | Ref |
| 4-Nitropyrrole-1,3,4-oxadiazole (5e) | M. tuberculosis (H37Rv) | 0.46 μg/mL | Isoniazid (0.40 μg/mL) | [2] |
| 4-Nitropyrrole-semicarbazide (5k-5o) | Methicillin-Resistant S. aureus (MRSA) | 0.39 μg/mL | Ciprofloxacin (1.56 μg/mL) | [3] |
| 4-Nitropyrrole-semicarbazide (5k-5o) | Methicillin-Susceptible S. aureus (MSSA) | 0.195 μg/mL | Ciprofloxacin (0.78 μg/mL) | [3] |
| 4-Nitropyrrole-semicarbazide (5k-5o) | Escherichia coli | 0.39 μg/mL | Ciprofloxacin (1.56 μg/mL) | [3] |
| Natural Pyrrolomycin C | S. aureus / P. aeruginosa | Nanomolar range | Vancomycin / Tobramycin | [4] |
Experimental Methodologies & Validation Protocols
As researchers, we must ensure our assays are self-validating. The following protocols are designed to definitively isolate the specific mechanisms of action described above.
Protocol 1: Assessing Protonophore Activity via Membrane Depolarization
To prove a nitropyrrole acts as a protonophore, we measure the collapse of the electrical potential (ΔΨ) using the voltage-sensitive fluorescent dye DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide).
-
Causality Check: DiSC3(5) accumulates in highly polarized bacterial membranes, where its fluorescence is self-quenched. If the nitropyrrole acts as a protonophore, the membrane depolarizes, releasing the dye into the media and causing a massive spike in fluorescence.
Step-by-Step Workflow:
-
Preparation: Grow S. aureus (or target strain) to mid-log phase (OD₆₀₀ ~0.4). Wash and resuspend in 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose to energize the cells.
-
Dye Loading: Add DiSC3(5) to a final concentration of 1 μM. Incubate in the dark for 20 minutes until fluorescence signal stabilizes (indicating maximal membrane quenching).
-
Baseline Measurement: Transfer 200 μL to a black 96-well plate. Read baseline fluorescence (Ex: 622 nm, Em: 670 nm) for 5 minutes.
-
Compound Addition: Inject the nitropyrrole compound at 1×, 2×, and 4× MIC.
-
Self-Validating Controls:
-
Positive Control: Add CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 10 μM (forces complete depolarization).
-
Negative Control: Add DMSO vehicle (ensures solvent doesn't disrupt the membrane).
-
-
Kinetic Read: Monitor fluorescence continuously for 30 minutes. A rapid, dose-dependent increase in fluorescence parallel to the CCCP control confirms protonophore activity.
Protocol 2: Intracellular M. tuberculosis Macrophage Infection Assay
Standard broth MIC assays fail to account for host-cell permeability. Because M. tuberculosis hides within alveolar macrophages, we must utilize a macrophage infection model to validate the clinical viability of antitubercular nitropyrroles[2].
-
Causality Check: We use amikacin post-infection to selectively kill extracellular bacilli. Amikacin cannot penetrate macrophage membranes; thus, any surviving bacteria measured at the end of the assay must have been intracellular, proving the nitropyrrole successfully penetrated the host cell to exert its effect.
Step-by-Step Workflow:
-
Macrophage Seeding: Differentiate human THP-1 monocytes into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) in 96-well plates (10⁵ cells/well) for 48 hours.
-
Infection: Infect macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours at 37°C to allow phagocytosis.
-
Extracellular Clearance (Critical Step): Wash wells three times with PBS. Add media containing 200 μg/mL Amikacin for 2 hours to eradicate non-phagocytosed bacteria. Wash twice more. (Validation step: Plate the final wash water on Middlebrook 7H10 agar to confirm 0 CFU).
-
Drug Treatment: Add media containing the nitropyrrole compound at varying concentrations (e.g., 0.1 to 10 μg/mL). Include Isoniazid as a positive control and DMSO as a negative control. Incubate for 72 hours.
-
Lysis & Enumeration: Aspirate media. Lyse macrophages using 0.1% Triton X-100 in PBS for 10 minutes to release intracellular bacilli.
-
Quantification: Serially dilute the lysate and plate on Middlebrook 7H10 agar. Incubate for 3-4 weeks and count CFUs to determine the intracellular bactericidal concentration.
Figure 3: Step-by-step workflow for the intracellular M. tuberculosis macrophage infection assay.
Future Perspectives in Drug Development
The strategic incorporation of the nitropyrrole moiety into established scaffolds (like oxadiazoles and semicarbazides) has yielded compounds that rival or exceed the potency of first-line drugs like Ciprofloxacin and Isoniazid[2][3]. For drug development professionals, the next critical phase involves extensive in vivo pharmacokinetic (PK) profiling. While in vitro mammalian cell toxicity (e.g., VERO cell lines) has shown these compounds to be largely non-toxic[2], the reactive nature of reduced nitro-intermediates demands rigorous in vivo hepatotoxicity and genotoxicity screening to ensure the safety profile translates clinically.
References
1.[2] "Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents - PubMed" National Institutes of Health (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZYnDGCi94UeRdzZPwUx-B7PBxfE0QVShCVyGck8Y5FJycFj_WXTUjHCiKc4wIF-gwJsXuNTegrqMGzjp64Dw4bAcDwx8cAeXyIYkwcLHrRlxmBuSHUFqdT312OJgpHDFSaCYe] 2.[3] "Synthesis of novel 4-nitropyrrole-based semicarbazide and thiosemicarbazide hybrids with antimicrobial and anti-tubercular activity - PubMed" National Institutes of Health (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGubbVf6Zo1L4oG-Zyc_qFK8yeJRvP6upE1Cje8KCfnIndUz2v4rZyZmzTuA3TdhGQIH3AX8toPNf_Ory_DX78Kf1AwJgjsS33fX95Fi8YP6xzjUADX0ghYSSfjxW00njvafBG_] 3.[4] "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential" MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiZPtu3NQYhrsClxtzVS-XBJ_BTk5uLfG0UuLO6N4RX6FiKR-Cg5qOWPpRMbxYWpkYBJ6LUPPJthDbL9puKKUbiVSeh1H4aR2EwNorGS5MsASvlFmxv4Ipu9-f2lt5Wyc_tT2jfg==] 4.[5] "Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs" MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMSkoAxyVbzLIvRDAzfjUR5rW9CZ2mUDFX3u6WgK_OLak5jd_3DHIESdUreVV-EiV3Rk_pCZ1wiGrPo5GfZ_NEtn9Bh8yj1hjV7fMJcDxVfbzbtJHm9-q3uzH-NpDFVSKcZA==] 5.[1] "Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles, Nitrofurans, and Nitropyrroles Enhances Antimicrobial Activity against Giardia lamblia" ASM Journals. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGLUz1GJY9ZbKCHc58LR0C6GNp5_v0BDVGOQFAj6AE2p8MaEG1umC4gxjktdmx27npL8IVZBtsnHSfOwpreHOaVlt3rkDI_MJwfDKPcZZFPamTWBZlg2AwZHR08ivicrdES_cHMdwlfydGL50=]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 4-nitropyrrole-based semicarbazide and thiosemicarbazide hybrids with antimicrobial and anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 5. mdpi.com [mdpi.com]
In Silico Profiling of 3-Nitro-4-(propan-2-yl)-1H-pyrrole: A Technical Guide
Executive Summary
The rational design of heterocyclic pharmacophores requires a rigorous understanding of their physicochemical and quantum mechanical properties before physical synthesis. 3-nitro-4-(propan-2-yl)-1H-pyrrole (Molecular Formula: C₇H₁₀N₂O₂) represents a highly compelling, yet complex, scaffold [1]. It combines the privileged, electron-rich pyrrole ring with a strongly electron-withdrawing nitro group at the C3 position and a sterically bulky, lipophilic isopropyl group at the C4 position.
This whitepaper provides an authoritative in silico framework for profiling this molecule. By synthesizing Density Functional Theory (DFT), ADMET prediction, and computational toxicology, we establish a self-validating protocol to evaluate its viability as a lead compound in drug discovery.
Molecular Architecture & Quantum Mechanical (QM) Profiling
To understand the target engagement potential of 3-nitro-4-(propan-2-yl)-1H-pyrrole, we must first map its electronic topology. The "push-pull" dynamics between the electron-donating pyrrole core and the electron-withdrawing nitro group dictate the molecule's reactivity, hydrogen-bonding capacity, and metabolic stability.
The Causality of DFT Methodology
We employ Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory [4].
-
Why B3LYP? The B3LYP hybrid functional incorporates a portion of exact Hartree-Fock exchange, which effectively corrects the self-interaction error inherent in pure density functionals. This is critical for accurately modeling conjugated aromatic systems.
-
Why 6-311G(d,p)? This triple-zeta basis set adds polarization functions (d-orbitals on heavy atoms like N and O, and p-orbitals on hydrogen). Polarization is mandatory here because the highly electronegative oxygen atoms of the nitro group severely distort the local electron density.
Conformational and Steric Dynamics
The C4-isopropyl group introduces significant steric bulk adjacent to the C3-nitro group. A primary objective of the QM optimization is to determine the dihedral angle of the nitro group relative to the pyrrole plane. If steric repulsion forces the nitro group out of the aromatic plane,
Physicochemical Properties & ADMET Prediction
Favorable target binding is clinically useless without viable pharmacokinetics. We utilize consensus predictive models, such as SwissADME [2], to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound.
Quantitative Data Summary
The structural features of 3-nitro-4-(propan-2-yl)-1H-pyrrole yield a highly favorable baseline pharmacokinetic profile, strictly adhering to Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Pharmacokinetic Implication |
| Molecular Weight | 154.17 g/mol | Excellent for oral bioavailability; allows room for structural elaboration. |
| LogP (Consensus) | ~1.8 - 2.1 | Optimal lipophilicity for passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 61.61 Ų | Favorable for systemic circulation; potential for Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors | 1 (Pyrrole NH) | Ideal for interacting with kinase hinge regions or specific receptor pockets. |
| H-Bond Acceptors | 3 (Nitro O₂, Pyrrole N) | Sufficient to maintain aqueous solubility without hindering permeability. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding, leading to higher binding affinity. |
Toxicity Risk Assessment: The Nitroaromatic Challenge
The presence of a nitro group on an aromatic or heteroaromatic ring is a well-documented structural alert for toxicity [3]. As an Application Scientist, one must proactively address this liability during the in silico phase.
Mechanistic Causality of Mutagenicity
Nitroaromatics frequently flag positive in the Ames test (Salmonella typhimurium reverse mutation assay). This is not typically due to the parent compound, but rather its metabolism. Bacterial nitroreductases reduce the nitro group (-NO₂) to a reactive hydroxylamine (-NHOH). This intermediate can undergo esterification and subsequent heterolytic cleavage to form a highly electrophilic nitrenium ion, which covalently intercalates with DNA.
In Silico Mitigation Strategy
To validate whether the specific steric environment of the C4-isopropyl group mitigates this reduction, the workflow must incorporate quantitative structure-toxicity relationship (QSTR) models. By analyzing the LUMO energy (which dictates the ease of initial electron transfer during reduction), researchers can predict the true mutagenic liability of 3-nitro-4-(propan-2-yl)-1H-pyrrole compared to unhindered nitro-pyrroles.
Standardized In Silico Workflow Protocol
To ensure reproducibility and scientific integrity, the following self-validating protocol must be executed when profiling this compound.
Figure 1: In silico workflow for profiling 3-nitro-4-(propan-2-yl)-1H-pyrrole.
Step-by-Step Methodology
Phase 1: Ligand Preparation and Conformational Search
-
Coordinate Generation: Import the canonical SMILES string into a molecular modeling suite (e.g., Schrödinger Maestro or MOE).
-
Protonation State Assignment: Calculate the dominant protonation state at physiological pH (7.4). Causality: The pyrrole nitrogen has a pKa > 15; thus, it remains neutral and protonated, preserving the aromatic 6
electron system required for stacking interactions. -
Conformational Sampling: Execute a Monte Carlo Multiple Minimum (MCMM) search. Rotate the isopropyl and nitro groups to identify the global energy minimum, ensuring van der Waals clashes are resolved.
Phase 2: Quantum Mechanical (QM) Optimization
-
DFT Setup: Export the lowest-energy conformer to a QM engine (e.g., Gaussian 16).
-
Execution: Run a geometry optimization and frequency calculation using Opt Freq B3LYP/6-311G(d,p). Ensure no imaginary frequencies are present, validating that the structure is a true local minimum.
-
Electrostatic Potential (ESP) Mapping: Generate an ESP surface to visualize regions of nucleophilicity (pyrrole NH) and electrophilicity (nitro oxygens) to guide pharmacophore modeling.
Phase 3: ADMET and Docking
-
Pharmacokinetic Screening: Process the optimized 3D structure through SwissADME to calculate precise LogP, TPSA, and GI absorption metrics.
-
Toxicity Profiling: Evaluate the structure using statistical QSAR models (e.g., Derek Nexus) specifically calibrated for nitroaromatic Ames test liabilities.
-
Molecular Docking: Define the receptor grid of the target protein. Dock the QM-optimized ligand using a rigid-receptor/flexible-ligand algorithm, utilizing the ESP charges derived from Phase 2 to calculate accurate Coulombic interaction energies.
Conclusion
The in silico profiling of 3-nitro-4-(propan-2-yl)-1H-pyrrole reveals a molecule with exceptional physicochemical properties, balanced by the complex electronic and toxicological nuances of its nitro group. By strictly adhering to the QM-driven, causality-based workflow outlined above, drug development professionals can accurately predict its behavior, mitigate mutagenic risks, and rationally design potent, safe derivatives.
References
-
National Center for Biotechnology Information. "3-nitro-4-(propan-2-yl)-1H-pyrrole". PubChem Compound Summary. URL:[Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules". Scientific Reports, 7(1), 42717. URL:[Link]
-
Ding, Y. L., Lyu, Y. C., & Leong, M. K. (2017). "In silico prediction of the mutagenicity of nitroaromatic compounds using a novel two-QSAR approach". Toxicology in Vitro, 40, 102-114. URL:[Link]
-
Domingo, L. R., et al. (2024). "Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions". Molecules (Archived via PMC). URL:[Link]
Electronic Tuning of Functionalized Pyrroles: A Guide to Structure-Property Relationships
Executive Summary
The pyrrole ring (
The Electronic Architecture of Pyrrole
Orbital Hybridization and Aromaticity
Pyrrole is an electron-rich, five-membered heterocycle. Its aromaticity arises from the delocalization of four carbon
Implication for Reactivity:
-
Low Basicity: Protonation of the nitrogen disrupts aromaticity, making pyrrole an extremely weak base (
). -
Nucleophilicity: The ring is highly activated toward Electrophilic Aromatic Substitution (SEAr), preferentially at the
-positions (C2/C5) due to greater stability of the intermediate sigma complex compared to the -positions (C3/C4).
Substituent Effects on Frontier Orbitals
The electronic properties are governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] Functionalization alters these levels, allowing for "Band Gap Engineering."
| Substituent Type | Example | Electronic Effect | HOMO Impact | LUMO Impact | Net Result |
| Electron Donating (EDG) | Inductive ( | Raises Significantly | Raises Slightly | Narrower Band Gap (Easier Oxidation) | |
| Electron Withdrawing (EWG) | Inductive ( | Lowers | Lowers Significantly | Wider/Shifted Gap (Increased Stability) | |
| Steric Bulky Groups | Steric Hindrance | Modifies Planarity | Modifies Planarity | Blue Shift (Reduced Conjugation) |
Mechanistic Insight:
-
EDGs increase electron density in the ring, destabilizing the HOMO. This lowers the oxidation potential (
), making the monomer easier to electropolymerize but the resulting polymer more susceptible to environmental oxidation. -
EWGs stabilize the HOMO, increasing
. While this makes polymerization difficult (often requiring higher potentials that can degrade the film), it renders the final material more stable for n-type doping applications.
Charge Transport Mechanisms: The Polaron/Bipolaron Model
In conductive polymers like Polypyrrole (PPy), conductivity does not occur via simple free electrons but through self-localized excitations.
-
Polaron Formation: Removal of an electron (oxidation) creates a radical cation (spin
) associated with a local lattice distortion (quinoid structure). -
Bipolaron Formation: Further oxidation removes a second electron, creating a dication (spin
). This is energetically favorable over two separate polarons due to lattice relaxation energy overcoming Coulombic repulsion.
Visualization: Charge Carrier Evolution
The following diagram illustrates the transition from neutral PPy to the conductive bipolaron state.
Caption: Evolution of charge carriers in polypyrrole upon doping. The transition from polaron to bipolaron is critical for high conductivity.
Validated Characterization Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Determination of HOMO/LUMO via Cyclic Voltammetry (CV)
Objective: Calculate frontier orbital energies using the onset oxidation (
Reagents & Setup:
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: Use DCM for strictly hydrophobic derivatives.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). Why: High solubility and wide electrochemical window. -
Working Electrode: Glassy Carbon (polished to mirror finish with 0.05
alumina). -
Reference Electrode:
(0.01 M in MeCN). -
Internal Standard: Ferrocene (
).
Step-by-Step Methodology:
-
System Preparation: Degas the solvent with
or Ar for 15 minutes. Oxygen is an electroactive impurity that will distort reduction waves. -
Blank Scan: Run a CV of just the electrolyte/solvent to ensure a clean window (-2.0V to +2.0V).
-
Analyte Addition: Add functionalized pyrrole (conc. ~1 mM).
-
Measurement: Scan at 100 mV/s. Record 3 cycles to ensure stability.
-
Calibration: Add Ferrocene (trace amount) at the end of the experiment and record the shift. Calibrate all potentials relative to
. -
Calculation:
-
Note: The value 4.8 eV represents the energy of the Fc/Fc+ couple relative to vacuum.
-
Protocol B: Optical Band Gap ( ) via Tauc Plot
Objective: Determine the optical band gap from UV-Vis absorption spectra.
Methodology:
-
Acquisition: Obtain UV-Vis spectrum of the pyrrole derivative in solution or as a thin film.
-
Data Processing: Convert Absorbance (
) to Absorption Coefficient ( ). -
Plotting: Plot
vs. Photon Energy ( ) for direct band gap materials (common for conjugated systems). -
Extrapolation: Identify the linear region of the absorption edge and extrapolate the slope to the x-axis (
). The intercept is the Optical Band Gap ( ).[2]
Applications in Drug Discovery
In medicinal chemistry, the electronic properties of pyrrole translate directly to binding affinity and metabolic stability.
Bioisosterism & H-Bonding: The pyrrole N-H is a hydrogen bond donor. Functionalization at C2/C3 with Carbonyls (e.g., Atorvastatin) creates a donor-acceptor motif essential for binding to protein pockets.
Metabolic Liability: Electron-rich pyrroles are prone to oxidative metabolism by Cytochrome P450, often leading to reactive electrophiles.
-
Strategy: Introduce EWGs (e.g., -CN, -F) or block the
-positions to reduce metabolic clearance and prevent toxic metabolite formation.
Visualization: Pyrrole in Drug Design Workflow
Caption: Strategic electronic tuning to enhance metabolic stability of pyrrole-based drugs.
References
-
Bredas, J. L., & Street, G. B. (1985). Polarons, bipolarons, and solitons in conducting polymers. Accounts of Chemical Research, 18(10), 309-315. Link
-
Diaz, A. F., et al. (1979). Electrochemical polymerization of pyrrole. Journal of the Chemical Society, Chemical Communications, (14), 635-636. Link
-
Gholami, M., et al. (2013). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives. Current Applied Physics, 13(8), 1661-1669. Link
-
Kumar, N., et al. (2025).[3] A Review on Pyrrole Derivatives in Medicinal Chemistry. ResearchGate. Link
-
Pommier, Y., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents. ChemMedChem, 19(1). Link
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Methodological & Application
Application Notes and Protocols for 3-nitro-4-(propan-2-yl)-1H-pyrrole in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 3-nitro-4-(propan-2-yl)-1H-pyrrole. This document provides insights into the synthesis, potential biological activities, and methodologies for evaluating this novel chemical entity.
Introduction: The Promise of a Substituted Nitropyrrole Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3] Its derivatives are known to exhibit properties including antimicrobial, anti-inflammatory, and anticancer effects.[2][4][5] The introduction of a nitro group onto the pyrrole ring is a key structural modification known to confer significant biological activity, particularly potent antifungal and antibacterial properties.[4][6][7] This is often attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's interaction with biological targets.[1][4]
The subject of this guide, 3-nitro-4-(propan-2-yl)-1H-pyrrole, combines the established bioactivity of the nitropyrrole core with an isopropyl substituent. While direct studies on this specific molecule are not extensively documented, the presence of the isopropyl group is significant. Alkyl substituents can modulate the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the steric bulk of the isopropyl group can influence the molecule's binding affinity and selectivity for specific biological targets, such as protein kinases.[8][9]
This document will, therefore, extrapolate from the known pharmacology of related nitropyrrole and isopropyl-substituted heterocyclic compounds to provide a detailed framework for the synthesis and investigation of 3-nitro-4-(propan-2-yl)-1H-pyrrole as a potential therapeutic agent.
Physicochemical Properties and Predicted Biological Activity
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₀N₂O₂ | Based on chemical structure. |
| Molecular Weight | 154.17 g/mol | Based on chemical structure. |
| Appearance | Likely a yellow or orange solid | Nitrated organic compounds are often colored. |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) and poorly soluble in water. | The pyrrole ring and isopropyl group contribute to its organic character. |
| Predicted Biological Activity | Antimicrobial (antibacterial and antifungal), Anticancer, Anti-inflammatory | Based on the known activities of nitropyrrole derivatives and other substituted pyrroles.[1][4][5][7] |
Experimental Protocols
Protocol 1: Synthesis of 3-nitro-4-(propan-2-yl)-1H-pyrrole
The synthesis of 3-nitro-4-(propan-2-yl)-1H-pyrrole can be approached through a multi-step process involving the construction of the substituted pyrrole ring followed by regioselective nitration. The following protocol is a proposed synthetic route based on established methodologies for pyrrole synthesis.[10]
Step 1.1: Synthesis of 4-methyl-1-nitro-1-pentene (Intermediate A)
This step involves a Henry reaction (nitroaldol reaction) between isobutyraldehyde and nitroethane.
-
Materials: Isobutyraldehyde, nitroethane, a suitable base (e.g., sodium hydroxide or an amine catalyst like triethylamine), and a solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve isobutyraldehyde (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add nitroethane (1.1 eq) to the solution.
-
Add the base catalyst dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 1.2: Synthesis of 3-isopropyl-1H-pyrrole (Intermediate B)
This step can be achieved via a Barton-Zard pyrrole synthesis.
-
Materials: Intermediate A, an isocyanoacetate (e.g., ethyl isocyanoacetate), a non-nucleophilic base (e.g., DBU), and a suitable solvent (e.g., THF or acetonitrile).
-
Procedure:
-
Dissolve Intermediate A (1.0 eq) and the isocyanoacetate (1.1 eq) in the chosen solvent in a round-bottom flask.
-
Add the base dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting ester can be hydrolyzed and decarboxylated to yield 3-isopropyl-1H-pyrrole.
-
Step 1.3: Nitration of 3-isopropyl-1H-pyrrole
This final step involves the regioselective nitration of the substituted pyrrole.
-
Materials: Intermediate B, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder agent like acetyl nitrate), and a suitable solvent (e.g., acetic anhydride or dichloromethane).
-
Procedure:
-
Dissolve 3-isopropyl-1H-pyrrole (1.0 eq) in the chosen solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add the nitrating agent dropwise, ensuring the temperature remains low to control the reaction and prevent side product formation.
-
Stir the reaction at a low temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude 3-nitro-4-(propan-2-yl)-1H-pyrrole.
-
Purify the final product by column chromatography.
-
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[11]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials: Cancer cell lines (e.g., HeLa, MCF-7), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-nitro-4-(propan-2-yl)-1H-pyrrole, MTT solution, DMSO, 96-well plates.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 3-nitro-4-(propan-2-yl)-1H-pyrrole in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 3-nitro-4-(propan-2-yl)-1H-pyrrole, 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
-
Protocol 4: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[11]
-
Principle: The assay quantifies the generation of prostaglandin E₂ (PGE₂), a product of the COX-catalyzed conversion of arachidonic acid. The inhibition of this reaction in the presence of the test compound is measured.
-
Materials: COX-1 and COX-2 enzymes, arachidonic acid, a detection antibody for PGE₂, 3-nitro-4-(propan-2-yl)-1H-pyrrole, assay buffer.
-
Procedure:
-
In a 96-well plate, combine the COX enzyme, a heme cofactor, and the test compound at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib for COX-2).
-
Allow for a brief pre-incubation period.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the amount of PGE₂ produced using an ELISA-based method.
-
Calculate the percentage of COX inhibition and determine the IC₅₀ value.
-
Conclusion and Future Directions
While 3-nitro-4-(propan-2-yl)-1H-pyrrole represents an under-explored molecule, the established biological significance of the nitropyrrole scaffold and the potential modulatory effects of the isopropyl substituent make it a compelling candidate for further investigation in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for its synthesis and the systematic evaluation of its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Future research should focus on optimizing the synthetic route, exploring structure-activity relationships through the synthesis of analogues, and elucidating its precise mechanism of action.
References
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
- Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. PMC.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Request PDF.
- A novel synthetic methodology for pyrroles
- Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.
- Technical Support Center: Synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol. Benchchem.
- PYRROLE.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Pyrrole synthesis. Organic Chemistry Portal.
- Bioactive pyrrole-based compounds with target selectivity. PMC.
- Comparative study of the biological activity of different substituted pyrroles. Benchchem.
- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.
- A new synthesis of pyrroles
- A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.
- 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles. Der Pharma Chemica.
- 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases.
- Synthesis and antimicrobial activity of some new pyrrole deriv
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application of Nitropyrroles in Pharmaceutical Synthesis: A Comprehensive Technical Guide
Introduction
The nitropyrrole scaffold is a highly privileged motif in medicinal chemistry, featured prominently in both natural products (e.g., pyrrolomycins, heronapyrroles, and pyrrolnitrin) and synthetic therapeutic agents (1)[1]. The unique electronic properties imparted by the strong electron-withdrawing nitro group (-NO2) on the electron-rich pyrrole ring not only modulate the physicochemical properties (lipophilicity, aqueous solubility) of the drug candidate but also serve as a critical pharmacophore for bioactivation (2)[2]. This guide provides an authoritative, step-by-step framework for the synthesis, functionalization, and application of nitropyrroles in drug development, specifically targeting antimicrobial and antiparasitic pathways.
Mechanistic Role of Nitropyrroles in Medicinal Chemistry
Nitropyrroles often act as targeted prodrugs. In pathogenic organisms such as Trypanosoma cruzi (the causative agent of Chagas disease) or Giardia lamblia, the nitro group is bioactivated by specific nitroreductases, such as NTR Type I (3)[3]. This enzymatic reduction generates highly reactive nitro radical anions that induce severe DNA damage and oxidative stress within the pathogen, leading to targeted cell death while sparing mammalian host cells that lack these specific reductases (4)[4].
Fig 1. Bioactivation pathway of nitropyrrole prodrugs via nitroreductases.
Quantitative Efficacy of Nitropyrrole Derivatives
Recent pharmaceutical synthesis campaigns have yielded nitropyrrole derivatives with profound efficacy against resistant strains. Table 1 summarizes the quantitative data of key nitropyrrole-based candidates.
Table 1: Pharmacological Profiles of Nitropyrrole Derivatives
| Scaffold / Compound | Target Organism / Disease | Key Activity Metric | Mechanism / Note |
| Compound 18 (N-substituted 2-nitropyrrole) | Trypanosoma cruzi (Chagas) | EC50 = 3.6 ± 1.8 µM | Bioactivated by NTR Type I; low host cytotoxicity[4]. |
| Hybrids 5k-5o (4-Nitropyrrole-semicarbazide) | E. coli / MSSA | MIC = 0.39 / 0.195 µg/mL | 4-fold superior to ciprofloxacin against E. coli[5]. |
| 3-Farnesylpyrrole | MRSA | MIC = 2.8 µg/mL | Synthetic derivative of marine nitropyrrolins[2]. |
| Pyrrolnitrin (PRN) | Phytopathogenic fungi | Broad-spectrum | Natural halometabolite; disrupts oxidative phosphorylation[6]. |
Synthetic Strategies and Workflow
The synthesis of nitropyrroles presents unique chemical challenges. Direct nitration of pyrrole using standard harsh conditions (e.g., nitric acid in sulfuric acid) invariably leads to rapid polymerization and degradation due to the highly electron-rich nature of the pyrrole core (4)[4]. To circumvent this, nitration must be performed under strictly controlled, mild conditions using acetic anhydride as the solvent and electrophile moderator.
Once the nitropyrrole core (e.g., 2-nitropyrrole or 4-nitropyrrole) is established, the N1-position can be functionalized via alkylation or click-chemistry to build complex drug-like scaffolds (3)[3].
Fig 2. Synthetic workflow for N-substituted 2-nitropyrrole derivatives.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Nitropyrrole
Objective: To synthesize 2-nitropyrrole while preventing acid-catalyzed polymerization of the pyrrole ring (4)[4].
-
Reagents: Pyrrole (1.0 eq), Fuming Nitric Acid (1.1 eq), Acetic Anhydride (solvent).
-
Procedure:
-
Preparation of Nitrating Mixture: Cool acetic anhydride to -10 °C in an ice-salt bath. Slowly add fuming nitric acid dropwise over 30 minutes.
-
Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder nitrating agent that prevents the oxidative cleavage and polymerization typically caused by free HNO3/H2SO4 mixtures.
-
-
Addition of Pyrrole: Dissolve pyrrole in a minimal amount of cold acetic anhydride. Add this solution dropwise to the nitrating mixture, maintaining the internal temperature strictly below -5 °C.
-
Causality: The nitration of pyrrole is highly exothermic; thermal runaway will lead to tar formation and black resin side-products[4].
-
-
Reaction Quenching: After 1 hour of stirring at -5 °C, pour the reaction mixture over crushed ice and stir vigorously for 2 hours.
-
Causality: Water hydrolyzes the unreacted acetyl nitrate and acetic anhydride into acetic acid, precipitating the crude nitropyrrole.
-
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3 until CO2 evolution ceases, followed by brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc 8:2) to yield 2-nitropyrrole as a yellow solid.
-
Protocol B: Synthesis of Anti-Parasitic N-Alkylated 2-Nitropyrroles
Objective: To functionalize the N1-position of 2-nitropyrrole with a bromoacetamide derivative to synthesize Chagas disease drug candidates (4)[4].
-
Reagents: 2-Nitropyrrole (1.0 eq), K2CO3 (1.1 eq), Bromoacetamide derivative (1.1 eq), Ethanol (solvent).
-
Procedure:
-
Deprotonation: Suspend 2-nitropyrrole and finely powdered K2CO3 in absolute ethanol. Stir at room temperature for 15 minutes.
-
Causality: The electron-withdrawing nitro group increases the acidity of the pyrrole N-H. K2CO3 is a sufficiently strong base to deprotonate it without causing hydrolysis of the incoming alkylating agent, which stronger bases (like NaH) might risk in certain solvents[4].
-
-
Alkylation: Add the bromoacetamide derivative in one portion. Elevate the temperature to 70 °C and reflux for 3 to 12 hours. Monitor the reaction via TLC (Petroleum Ether/EtOAc 9:1) or LC/MS.
-
Self-Validation: The disappearance of the 2-nitropyrrole spot (Rf ~0.4) and the appearance of a more polar product spot indicates reaction completion.
-
-
Workup: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Pour 20 mL of ice-cold water onto the crude residue.
-
Causality: Water dissolves the KBr byproduct and excess K2CO3, leaving the organic product isolated from inorganic salts.
-
-
Isolation: If the product precipitates, filter it under vacuum, wash with water (3x) and petroleum ether (3x), and dry in a vacuum desiccator. If it remains an oil, extract with dichloromethane (3x), dry over Na2SO4, and purify via column chromatography. Yields typically range from 71-73%[4].
-
Analytical Validation & Data Interpretation
To ensure the structural integrity of the synthesized nitropyrroles, rigorous analytical validation is required. The regioselectivity of the nitration (C2 vs. C3) must be confirmed, as this drastically alters the pharmacological profile.
-
1H NMR (CDCl3): For 2-nitropyrrole, the pyrrole protons typically appear as three distinct multiplets between δ 6.20 and 7.30 ppm. Upon N-alkylation, the broad N-H singlet (usually around δ 9.5 ppm) disappears, and the methylene protons of the alkyl group appear as a sharp singlet or multiplet (depending on the adjacent chiral centers) around δ 4.50 - 5.20 ppm (4)[4].
-
X-Ray Crystallography (XRD): Single-crystal XRD is the gold standard for confirming the exact regiochemistry of the nitro group (e.g., confirming 2-nitropyrrole over 3-nitropyrrole) and assessing the planarity of the N-substituted side chains, which is critical for fitting into the active site of Trypanosomal nitroreductases[4].
References
-
Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles, Nitrofurans, and Nitropyrroles Enhances Antimicrobial Activity against Giardia lamblia. ASM Journals. URL:[Link][3]
-
Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. MDPI. URL:[Link][4]
-
Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. MDPI. URL:[Link][6]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. URL:[Link][2]
-
Synthesis of novel 4-nitropyrrole-based semicarbazide and thiosemicarbazide hybrids with antimicrobial and anti-tubercular activity. PubMed. URL:[Link][5]
-
Nitropyrrole natural products: isolation, biosynthesis and total synthesis. ResearchGate. URL:[Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel 4-nitropyrrole-based semicarbazide and thiosemicarbazide hybrids with antimicrobial and anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Advanced Strategies for the Synthesis of Polysubstituted Pyrroles
From Classical Condensation to Multicomponent Assembly
Executive Summary
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent) . While the classical Paal-Knorr synthesis remains a workhorse, its reliance on pre-functionalized 1,4-dicarbonyls limits chemical space exploration.
This Application Note details two complementary protocols designed for high-throughput and diversity-oriented synthesis:
-
Protocol A: A modernized, Iodine-Catalyzed Paal-Knorr condensation that operates under neutral conditions, preserving acid-sensitive functionalities.
-
Protocol B: A Multicomponent Reaction (MCR) strategy utilizing Micellar Catalysis to assemble polysubstituted pyrroles from simple amines, aldehydes, and 1,3-dicarbonyls in water.
Strategic Selection Guide
Before selecting a protocol, evaluate your substrate availability and diversity requirements using the decision matrix below.
Figure 1: Strategic decision tree for selecting the optimal pyrrole synthesis pathway based on substrate availability and chemical stability.
Protocol A: Iodine-Catalyzed Paal-Knorr Condensation
Application: Synthesis of N-substituted pyrroles from 1,4-diketones.
Mechanism: Molecular iodine (
3.1 Mechanistic Insight
The reaction proceeds via a hemiaminal intermediate. The rate-determining step is the cyclization of the imine/enamine intermediate.[1] Iodine facilitates the final aromatization/dehydration.
Figure 2: Mechanistic flow of the Iodine-catalyzed Paal-Knorr reaction.
3.2 Experimental Procedure
Reagents:
-
1,4-Dicarbonyl compound (1.0 mmol)
-
Primary Amine (1.1 mmol)
-
Molecular Iodine (
) (5 mol%) -
Solvent: Ethanol (EtOH) or Methanol (MeOH) (5 mL)
Step-by-Step Protocol:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 1,4-diketone in 5 mL of EtOH.
-
Amine Addition: Add 1.1 mmol of the primary amine. Stir for 2 minutes at room temperature.
-
Note: If the amine is a hydrochloride salt, add 1.1 mmol of Sodium Acetate (NaOAc) to liberate the free base.
-
-
Catalyst Addition: Add 5 mol% (approx. 12 mg) of molecular iodine. The solution will turn a dark reddish-brown.
-
Reaction: Stir the mixture at room temperature. Monitor via TLC (typically 10% EtOAc/Hexane).
-
Validation: Most reactions complete within 30–60 minutes. If starting material persists, heat to 50°C.
-
-
Quenching: Once complete, add 5 mL of saturated aqueous Sodium Thiosulfate (
) to quench the excess iodine. The solution color should fade to pale yellow/clear. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via silica gel column chromatography.
Protocol B: Green Multicomponent Assembly (MCR)
Application: One-pot synthesis of tetra-substituted pyrroles from aldehydes, amines, and nitroalkanes/1,3-dicarbonyls. Why this works: This protocol utilizes surfactant-mediated synthesis (Micellar Catalysis) in water, adhering to Green Chemistry principles while accelerating reaction rates via the hydrophobic effect.
4.1 Reaction Scheme
4.2 Experimental Procedure
Reagents:
-
Aldehyde (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Nitroalkane (e.g., Nitromethane) or 1,3-Dicarbonyl (1.0 mmol)
-
Surfactant: Sodium Dodecyl Sulfate (SDS) (10 mol%)
-
Solvent: Water (
)[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step-by-Step Protocol:
-
Micelle Formation: Dissolve 10 mol% SDS in 5 mL of deionized water in a 25 mL beaker. Stir until clear.
-
Reagent Mixing: Add the aldehyde, amine, and nitroalkane/dicarbonyl sequentially to the aqueous solution.
-
Activation: Stir vigorously at room temperature (or 60°C for sterically hindered substrates) for 2–4 hours.
-
Observation: The reaction mixture often becomes turbid as the organic product forms and precipitates out of the micelles.
-
-
Isolation:
-
Solid Products: Filter the precipitate, wash with water, and recrystallize from EtOH.
-
Oily Products: Extract with Ethyl Acetate, dry, and concentrate.
-
Data Analysis & Performance Comparison
The following table compares the efficiency of the Iodine-catalyzed method against traditional acid catalysis and microwave-assisted variations.
| Parameter | Iodine Catalysis (Protocol A) | Traditional (HCl/Reflux) | Microwave (No Cat.) |
| Yield (Avg) | 85 - 94% | 60 - 75% | 80 - 88% |
| Reaction Time | 30 - 60 min | 6 - 24 hours | 5 - 15 min |
| Conditions | Neutral / Mild | Highly Acidic | High Temp / Pressure |
| Substrate Scope | High (Acid-sensitive OK) | Limited (Decomposition risk) | Moderate |
| Atom Economy | High | Low (Side products) | High |
Data aggregated from comparative studies in Tetrahedron Letters and J. Org. Chem [1, 5].[1][2][3][4][5][6][7][8][9][10]
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Black Tar Formation | Polymerization of pyrrole (acid sensitivity). | Switch to Protocol A (Iodine) or add weak base ( |
| Low Yield (MCR) | Poor solubility of hydrophobic reactants in water. | Increase SDS concentration to 20 mol% or use a co-solvent (EtOH/Water 1:1). |
| Incomplete Cyclization | Steric hindrance on the amine. | Increase temperature to reflux or use microwave irradiation (100°C, 10 min). |
| Iodine Persists | Insufficient quenching. | Ensure aqueous thiosulfate wash is thorough until the organic layer is colorless. |
References
-
Paal-Knorr Pyrrole Synthesis - Mechanism and Kinetics. Source: Wikipedia / Amarnath et al., J. Org. Chem. [6][7][8][9][11][12][13]
-
Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Source: LUCP.net Review
-
One-Pot Multicomponent Mechanosynthesis of Polysubstituted Pyrroles. Source: Organic Chemistry Portal / J. Org. Chem.
-
Regioselective Iodine-Catalyzed Construction of Polysubstituted Pyrroles. Source: ACS Publications (J. Org. Chem)
-
Metal-free synthesis of polysubstituted pyrroles using surfactants. Source: RSC Advances / Green Chemistry
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Metal-free synthesis of polysubstituted pyrroles using surfactants in aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Multicomponent Mechanosynthesis of Polysubstituted trans-2,3-Dihydropyrroles and Pyrroles from Amines, Alkyne Esters, and Chalcones [organic-chemistry.org]
- 6. Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. books.lucp.net [books.lucp.net]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. html.rhhz.net [html.rhhz.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
Analytical Methods for Pyrrole Derivative Characterization: A Technical Guide
Strategic Overview: The Pyrrole Paradox
Pyrrole derivatives are ubiquitous in pharmacophores (e.g., Atorvastatin, Sunitinib) and functional materials (e.g., porphyrins, conducting polymers). However, their characterization presents a distinct "Pyrrole Paradox":
-
Electron Richness: The nitrogen lone pair participates in the aromatic sextet, making the ring extremely electron-rich and susceptible to oxidation.
-
Acid Sensitivity: While often requiring acidic mobile phases for HPLC peak shape (suppressing silanol interactions), pyrroles are prone to acid-catalyzed polymerization (red-shifting to "pyrrole red") or ring-opening degradation.
This guide moves beyond standard textbook descriptions to provide a self-validating analytical framework that accounts for these instabilities.
Structural Elucidation: NMR Spectroscopy[1][2][3]
Nuclear Magnetic Resonance (NMR) is the primary tool for determining substitution patterns. The challenge lies in distinguishing between regioisomers (e.g., 2,3- vs. 2,4-disubstituted pyrroles) and observing the exchangeable N-H proton.
Solvent Selection Strategy
-
CDCl₃ (Chloroform-d): Standard, but often fails to show the N-H signal due to rapid exchange. Acidic traces in aged CDCl₃ can degrade sensitive pyrroles.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Preferred. The high polarity and hydrogen-bond accepting nature of DMSO "locks" the N-H proton, usually resulting in a sharp, observable singlet between 10–12 ppm. This also slows exchange, allowing observation of coupling to adjacent ring protons (
or ).
1H NMR Chemical Shifts & Coupling Constants
Distinguishing isomers relies on the specific magnitude of proton-proton coupling constants (
| Proton Interaction | Typical | Coupling Constant ( | Diagnostic Value |
| N-H (H1) | 8.0 – 12.0 | Broad or | Diagnostic for N-substitution. Disappears in D₂O shake. |
| 6.5 – 7.0 | Downfield due to inductive effect of N. | ||
| 5.9 – 6.3 | Upfield relative to | ||
| Long Range | N/A | Crucial for 2,4-disubstituted confirmation. | |
| Long Range | N/A | Indicates 3,4-disubstitution (symmetry). |
Expert Insight: In 2,5-disubstituted pyrroles (common in Paal-Knorr synthesis), the remaining H3 and H4 protons appear as a singlet if the substituents are identical. If different, they appear as doublets with a characteristic
2D NMR Validation
Never rely solely on 1H NMR for novel derivatives.
-
¹H-¹⁵N HMBC: The "Gold Standard" for proving the nitrogen is part of the ring and determining N-alkylation vs. C-alkylation.
-
NOESY: Essential for determining regiochemistry in sterically crowded derivatives (e.g., verifying proximity of a 3-substituent to the N-H or N-alkyl group).
Mass Spectrometry: Fragmentation & Ionization[4][5][6][7][8]
Ionization Techniques
-
ESI (Electrospray Ionization): The standard for pharmaceutical pyrroles (e.g., Atorvastatin). operates in positive mode (
).[1] Soft ionization minimizes in-source fragmentation, preserving the molecular ion.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
EI (Electron Impact): "Hard" ionization used for volatile, simple pyrroles. Useful for fingerprinting but often obliterates the molecular ion of complex drugs.
Diagnostic Fragmentation Pathways
Understanding how pyrroles break apart validates the core structure.[2]
-
HCN Loss: A signature of the pyrrole ring.
-
Benzylic Cleavage: If alkylated, cleavage at the
-carbon is dominant. -
Retro-Diels-Alder (RDA): In highly substituted systems, the ring may open.
-
Atorvastatin Case Study: Under oxidative stress or MS/MS fragmentation, the pyrrole ring of Atorvastatin can undergo ring-opening or loss of the carboxanilide side chain. Specific impurities (e.g., lactonized forms) are identified by the loss of water (
) relative to the parent ion.
Purity Profiling: HPLC/UPLC Method Development
Critical Warning: Pyrroles are acid-sensitive. Standard methods using 0.1% TFA (pH ~2) can cause on-column degradation, leading to "ghost peaks" or baseline rise.
Mobile Phase Optimization
-
Buffer: Ammonium Acetate (10mM) adjusted to pH 4.5 - 5.0 with Acetic Acid. This pH is acidic enough to suppress silanol tailing but mild enough to prevent polymerization.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH) to reduce system backpressure and prevent potential transesterification if esters are present.
Detection
-
UV-Vis: Pyrroles have strong
transitions.-
Simple Pyrroles:
nm (end absorption). -
Conjugated Pyrroles:
nm. -
Protocol: Use a Diode Array Detector (DAD) to extract the spectrum of the main peak. A pure peak should have a consistent UV spectrum across the upslope, apex, and downslope (Peak Purity Index).
-
Visualized Workflows
General Characterization Pipeline
The following diagram outlines the logical flow from crude synthesis to fully characterized chemical entity.
Caption: Integrated workflow for the structural validation of pyrrole derivatives, emphasizing solvent choice and pH control.
NMR Logic Tree for Regioisomers
This decision tree aids in interpreting the aromatic region of the proton NMR.
Caption: Decision logic for assigning pyrrole substitution patterns based on proton multiplicity and coupling constants.
Detailed Protocol: Characterization of a Novel 2,5-Diarylpyrrole
Scenario: You have synthesized a potential drug candidate via the Paal-Knorr reaction. The product is a solid.
Step 1: Solubility & Stability Check
-
Dissolve 1 mg of sample in 1 mL of DMSO-d6 .
-
Why? Ensures N-H visibility.
-
-
Dissolve 1 mg of sample in 1 mL of ACN:Water (50:50) with 0.1% Formic Acid .
-
Why? Simulate HPLC conditions. Let sit for 1 hour.
-
-
Run a quick TLC or UPLC of the acidic solution. If new peaks appear compared to a fresh neutral sample, the compound is acid-labile. Adjust HPLC mobile phase to Ammonium Acetate pH 5.0 immediately.
Step 2: NMR Acquisition (400 MHz or higher)
-
Pulse Sequence: Standard 1H with 30° pulse angle, D1 relaxation delay
2 seconds (to allow relaxation of quaternary carbons if doing quantitative work, though less critical for 1H). -
Processing: Apply exponential multiplication (LB = 0.3 Hz).
-
Analysis:
-
Look for the Singlet at ~6.5 ppm . In a symmetric 2,5-diarylpyrrole, the H3 and H4 protons are chemically equivalent.
-
Look for the Broad Singlet at 10.5 - 11.5 ppm . This is the N-H.
-
Self-Validation: Add one drop of D₂O to the NMR tube, shake, and re-run. The peak at 10.5 ppm should disappear (H-D exchange), confirming it is N-H and not an impurity.
-
Step 3: HPLC-UV-MS Profiling
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
A: 10mM Ammonium Acetate (pH 4.5)
-
B: Acetonitrile[3]
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Settings (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Source Temp: 120°C.
-
-
Acceptance Criteria:
-
Purity > 95% by UV (Max Plot).
-
Mass error < 5 ppm (for HRMS).
-
Isotopic pattern matches calculated distribution (especially if Cl/Br are present in aryl rings).
-
References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link] (Source 1.2)
-
Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination.[4][5] International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link] (Source 1.5)
-
Völler, G., et al. (2015). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link] (Source 1.6)
-
Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. Retrieved from [Link] (Source 1.10)
-
Tzankova, D., et al. (2019).[6] Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate.[4] Retrieved from [Link] (Source 1.13)
Sources
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. researchgate.net [researchgate.net]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
Application Note: 3-nitro-4-(propan-2-yl)-1H-pyrrole as a Scaffold for Next-Generation SDHI Fungicides
Executive Summary
This application note details the strategic utilization of 3-nitro-4-(propan-2-yl)-1H-pyrrole (3-nitro-4-isopropyl-1H-pyrrole) as a high-value building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While pyrazole and pyridine carboxamides dominate the current market (e.g., Fluxapyroxad, Boscalid), pyrrole-based scaffolds offer a distinct resistance-breaking profile via "scaffold hopping."
The presence of the isopropyl group at the C4 position provides critical lipophilicity (LogP modulation) for cuticular penetration, while the nitro group serves as a masked amine precursor, enabling the synthesis of amide-linked active ingredients (AIs) without the stability issues associated with isolating free aminopyrroles.
Part 1: Chemical Profile & SAR Rationale
The "Scaffold Hopping" Strategy
Modern SDHI fungicides bind to the ubiquinone-binding pocket (site II) of the SDH enzyme (Complex II). The pharmacophore typically consists of:
-
Acid Moiety: A heterocyclic ring (pyrazole, pyridine) carrying a difluoromethyl or trifluoromethyl group.
-
Linker: An amide bond.[1]
-
Amine Moiety: A lipophilic aromatic/heteroaromatic system.
3-nitro-4-(propan-2-yl)-1H-pyrrole serves as the precursor to the Amine Moiety . Replacing standard aniline or phenyl rings with a 4-isopropylpyrrole alters the steric volume and electronic distribution, potentially overcoming resistance mutations (e.g., H272R/Y) found in Septoria and Botrytis strains.
Key Physicochemical Properties
| Property | Value (Predicted) | Impact on Agrochemical Performance |
| Molecular Weight | 154.17 g/mol | Low MW allows for flexible downstream derivatization. |
| LogP | ~1.8 - 2.1 | Ideal range for systemicity (xylem mobility) when coupled to polar acid moieties. |
| H-Bond Donors | 1 (NH) | Critical for H-bonding with conserved Tyrosine residues in the SDH binding pocket. |
| Topological Polar Surface Area | ~60 Ų | Balances membrane permeability with receptor affinity. |
Part 2: Synthesis Protocol (The "Make")
Challenge: Direct nitration of 3-isopropylpyrrole typically yields the 2-nitro isomer (alpha-substitution) due to the high reactivity of the pyrrole ring. Solution: A Decarboxylative Nitration route is recommended to guarantee the 3-nitro-4-isopropyl regiochemistry.
Workflow Diagram (Graphviz)
Caption: Regioselective synthesis of 3-nitro-4-isopropyl-1H-pyrrole via decarboxylative nitration strategy.
Step-by-Step Protocol
Step 1: Regioselective Nitration
-
Setup: Charge a 500 mL 3-neck flask with Ethyl 4-isopropyl-1H-pyrrole-2-carboxylate (10.0 g, 55 mmol) and acetic anhydride (50 mL). Cool to -10°C using an acetone/dry ice bath.
-
Reagent Prep: Prepare a solution of fuming HNO₃ (3.5 mL) in acetic anhydride (10 mL) at 0°C.
-
Addition: Dropwise add the nitrating mixture to the pyrrole solution over 45 minutes, maintaining internal temperature < -5°C.
-
Workup: Pour onto ice water (200 mL). Stir for 1 hour. Filter the precipitate.[6]
-
Validation: ^1H NMR should show loss of C3 proton and retention of NH.
Step 2: Hydrolysis & Decarboxylation
-
Hydrolysis: Dissolve the nitro-ester in Ethanol (100 mL) and 2M NaOH (50 mL). Reflux for 2 hours until TLC shows consumption of starting material. Acidify to pH 3 with 1M HCl to precipitate the acid. Filter and dry.[7]
-
Decarboxylation: Suspend the dry acid (5.0 g) in Quinoline (20 mL) with Copper powder (0.5 g).
-
Reaction: Heat to 190-200°C under N₂ flow for 30 minutes. CO₂ evolution will be vigorous.
-
Isolation: Cool, dilute with Ethyl Acetate, wash with 1M HCl (to remove quinoline), then brine. Dry over MgSO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc 8:2).
-
Yield Target: >65% over 3 steps.
-
Part 3: Downstream Application (The "Use")
Critical Warning: 3-amino-4-isopropylpyrrole is highly unstable and prone to oxidative polymerization upon exposure to air. Do not isolate the amine. Use a "Reduction-Acylation" telescope process.
Application: Synthesis of a Pyrazole-Pyrrole Carboxamide (SDHI Analog)
This protocol couples the scaffold with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (a standard SDHI "warhead").
Protocol: One-Pot Hydrogenation-Acylation
-
Reactor: Use a Parr hydrogenation shaker or high-pressure autoclave.
-
Charge:
-
3-nitro-4-isopropyl-1H-pyrrole (1.0 eq)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
Catalyst: 5% Pd/C (10 wt% loading)
-
Base: Triethylamine (2.5 eq) - Acts as an acid scavenger for the next step.
-
-
Reduction: Pressurize with H₂ (30 psi) and shake at RT for 2-4 hours.
-
Monitoring: Check H₂ uptake. Do not open to air.
-
-
Acylation (In-Situ):
-
Purge H₂ with N₂ (3 cycles). Maintain strict inert atmosphere.
-
Inject a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in THF through a septum.
-
-
Reaction: Stir at RT for 4 hours.
-
Workup: Filter through Celite (to remove Pd/C). Concentrate filtrate.[8] Redissolve in EtOAc, wash with NaHCO₃ and Brine.
-
Result: Stable amide product ready for biological assay.
Mechanism of Action & Logic Diagram
Caption: Workflow from nitro-pyrrole building block to bioactive SDHI fungicide, highlighting SAR logic.
Part 4: Analytical Quality Control
To ensure the integrity of the building block before committing to expensive downstream steps, perform the following checks:
| Test | Method | Acceptance Criteria |
| Identity | ^1H NMR (DMSO-d6) | Isopropyl doublet (~1.2 ppm), Septet (~3.0 ppm), Pyrrole CHs (singlets/doublets depending on coupling), NH broad singlet (>11 ppm). |
| Regiochemistry | NOESY NMR | Strong NOE correlation between Isopropyl-CH and adjacent Pyrrole-CH confirms 3,4-substitution pattern. |
| Purity | HPLC-UV (254 nm) | >98% Area. Impurities <0.5% (specifically des-nitro or over-nitrated byproducts). |
| Water Content | Karl Fischer | <0.5% (Critical for acylation efficiency). |
References
-
Synthesis of Nitropyrroles: Morgan, K. J., & Morrey, D. P. (1966). The nitration of pyrrole and some substituted pyrroles.[8] Tetrahedron, 22(1), 57–62.
-
SDHI Fungicide Design: Yan, X., et al. (2018). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors.[9] Journal of Agricultural and Food Chemistry, 66(1), 67–76.
-
Pyrrole Reactivity: Gribble, G. W. (2002). The chemistry of the pyrrole ring.[1][2][5][6][8][10][11][12] In Heterocyclic Scaffolds II. Springer.
-
Decarboxylation Protocols: Wang, D., et al. (2011). Copper-catalyzed decarboxylation of heterocyclic carboxylic acids. Journal of Organic Chemistry.[11][13]
-
Agrochemical Scaffold Hopping: Lamberth, C. (2013). Scaffold hopping in crop protection: from herbicide to fungicide. Bioorganic & Medicinal Chemistry.[1][7][8][10][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN111875531B - Method for preparing 3-nitropyrrole based on sodium peroxodisulfate - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrrole synthesis [organic-chemistry.org]
Application Note: Computational Profiling of 3-nitro-4-(propan-2-yl)-1H-pyrrole
Executive Summary & Chemical Context[1][2][3][4][5]
3-nitro-4-(propan-2-yl)-1H-pyrrole represents a classic "privileged scaffold" modification in medicinal chemistry. The pyrrole ring serves as a hydrogen bond donor (NH), while the 3-nitro group acts as a strong electron-withdrawing group (EWG) and hydrogen bond acceptor. The 4-isopropyl group introduces lipophilicity and critical steric bulk.
The Modeling Challenge: Standard force fields (e.g., GAFF, CGenFF) often fail to accurately predict the conformation of this specific molecule due to the ortho-like steric clash between the bulky isopropyl group and the nitro group.
-
Electronic Force: Conjugation favors a planar nitro group (coplanar with the pyrrole ring).
-
Steric Force: The isopropyl group forces the nitro group to twist out of plane.
This guide provides a rigorous, step-by-step protocol to resolve this conflict using Quantum Mechanics (QM) before proceeding to Molecular Dynamics (MD) and Docking.
Module A: Quantum Mechanical (QM) Characterization
Objective: Determine the precise low-energy conformation and derive partial charges (RESP) that account for the electron-withdrawing nature of the nitro group.
Protocol 1: Conformational Scanning (Dihedral Analysis)
Do not rely on standard energy minimization. You must map the rotational barrier.
Prerequisites: Gaussian 16 (or ORCA), Avogadro.
-
Structure Build: Construct the molecule in Avogadro. Label atoms:
-
N(nitro)-C3(pyrrole)-C4(pyrrole)-C(isopropyl).
-
-
Method Selection: Use Density Functional Theory (DFT).
-
Functional: ωB97X-D (Includes dispersion corrections, critical for the isopropyl-nitro interaction).
-
Basis Set: 6-311+G(d,p) (Diffuse functions are essential for the nitro group lone pairs).
-
-
Scan Setup:
-
Perform a relaxed potential energy surface (PES) scan on the dihedral angle connecting the nitro group to the ring.
-
Scan range: 0° to 180° in 10° increments.
-
-
Validation Check:
-
If the energy minimum is at 0° (planar), conjugation dominates.
-
If the minimum is twisted (e.g., ~30-40°), sterics dominate. Note: Expect a twist due to the isopropyl group.
-
Protocol 2: Electrostatic Potential (ESP) & Charge Fitting
Standard Gasteiger charges are insufficient for nitro-pyrroles due to strong polarization.
-
Geometry Optimization: Take the Global Minimum structure from Protocol 1.
-
ESP Calculation:
-
Route: #P ωB97X-D/6-311+G(d,p) SCF=Tight Pop=MK IOp(6/33=2) Density=Current
-
Note:Pop=MK requests Merz-Kollman ESP grids; IOp(6/33=2) ensures high point density for accuracy.
-
-
RESP Fitting (AmberTools):
-
Use antechamber to fit Restrained Electrostatic Potential (RESP) charges to the QM ESP grid.
-
Command: antechamber -i esp.log -fi gout -o ligand.mol2 -fo mol2 -c resp -rn LIG
-
Module B: Force Field Parameterization
Objective: Generate a topology file for MD that accurately represents the "soft" degree of freedom identified in the QM scan.
Workflow Diagram: From QM to MD Topology
Caption: Workflow for translating quantum mechanical data into a simulation-ready topology, ensuring the nitro-isopropyl interaction is physically accurate.
Protocol 3: Custom Torsion Parameterization
If parmchk2 yields high penalty scores for the C-C-N-O dihedral (Nitro rotation):
-
Extract QM Energy Profile: Plot Energy vs. Angle from Protocol 1.
-
Run MM Scan: Perform the same scan using the default GAFF2 parameters in a vacuum.
-
Fitting:
-
Calculate the difference:
. -
Fit
to a cosine series: . -
Update the .frcmod file with these new
values to ensure the force field reproduces the QM twist.
-
Module C: Molecular Docking Strategy
Objective: Model the interaction of the ligand with a target protein (e.g., a Kinase hinge region or Bromodomain).
Critical Consideration: The 1H-pyrrole NH is a donor. The Nitro group is an acceptor.[1] The Isopropyl group is a hydrophobic anchor.
Protocol 4: Induced Fit Docking (AutoDock Vina / Glide)
Rigid receptor docking is discouraged due to the bulk of the isopropyl group.
-
Ligand Preparation:
-
Input: The RESP-charged Mol2 file from Module A.
-
Torsion Tree: Define the isopropyl group bond and the nitro group bond as rotatable .
-
Expert Tip: Although the nitro bond has a high barrier (from QM), allowing it to rotate ±10° during docking can resolve clashes in tight pockets.
-
-
Receptor Grid Generation:
-
Target: Select residues within 12 Å of the binding site.
-
H-Bond Constraints: If targeting a kinase, set a constraint for the Pyrrole NH to the hinge region backbone carbonyl.
-
-
Execution:
-
Run docking with exhaustiveness = 32 (High).
-
Output: 20 poses.
-
-
Filtering (The "Self-Validating" Step):
-
Discard poses where the Nitro group loses planarity by >40° (unless supported by specific H-bonds).
-
Discard poses where the Isopropyl group is exposed to solvent (it must be buried in a hydrophobic pocket).
-
Module D: Data Summary & References
Summary of Key Parameters
| Parameter | Value / Method | Reason for Choice |
| Charge Method | RESP (HF/6-31G* or DFT equivalent) | Captures polarization of Nitro group better than BCC. |
| Force Field | GAFF2 + Custom Torsion | Standard GAFF2 may over-planarize the Nitro-Pyrrole bond. |
| Solvation | TIP3P or OPC | OPC is recommended for highly polar nitro interactions. |
| Cutoff | 10.0 Å | Nitro electrostatic effects are long-range. |
Interaction Logic Diagram
Caption: Interaction map detailing pharmacophoric features and internal steric tension.
References
-
Gaussian 16 / DFT Methods: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT.
-
RESP Charge Fitting: Bayly, C. I., et al. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model.[2] Journal of Physical Chemistry, 97(40), 10269-10280.
-
GAFF2 Force Field: Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174.
-
AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
GROMACS MD: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25.
Sources
Troubleshooting & Optimization
purification techniques for highly functionalized pyrroles
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter significant bottlenecks during the isolation of highly functionalized pyrroles.
Pyrroles are electron-rich, five-membered aromatic heterocycles. While their unique electronic structure makes them invaluable scaffolds in medicinal chemistry and materials science, it also renders them notoriously sensitive to their environment. The primary culprits behind poor recovery and degradation are acid-catalyzed polymerization and oxidative degradation [1].
This guide is designed to move beyond generic advice. We will explore the causality behind these degradation pathways and provide self-validating, field-proven protocols to ensure the structural integrity of your functionalized pyrroles from the reaction flask to the final pure isolate.
Mechanistic Troubleshooting & FAQs
Q1: My functionalized pyrrole streaks heavily on the silica column, and my isolated yield is less than 30%. The top of the column turns into a black, insoluble tar. Why does this happen? The Causality: Standard silica gel is inherently acidic, with a surface pH ranging from 4.5 to 5.5. Because the pyrrole ring is highly electron-rich, it is susceptible to electrophilic attack by protons at the C2 or C5 positions. This protonation generates a highly reactive iminium intermediate. This intermediate rapidly undergoes nucleophilic attack by adjacent unreacted pyrrole molecules, triggering a cascade that results in polypyrrole—the black, insoluble tar you observe at the top of your column[1]. The Solution: You must neutralize the acidic silanol groups on the stationary phase. This is achieved by pre-treating (deactivating) the silica gel with a tertiary amine, such as triethylamine (TEA), prior to loading your sample[2].
Q2: During the aqueous workup and subsequent rotary evaporation, my pale-yellow crude mixture turns dark brown. How can I prevent this?
The Causality: Pyrroles are highly susceptible to oxidation, particularly in the presence of light and atmospheric oxygen, leading to the formation of pyrrolin-2-ones and other oxidized species[3]. Furthermore, trace amounts of residual acid from the reaction mixture become concentrated during solvent evaporation, accelerating degradation.
The Solution: Always quench your reaction with a mild aqueous base (e.g., saturated
Q3: My synthesis involves a multi-component reaction (e.g., using 1,3-dicarbonyls and amines). How can I remove unreacted starting materials without relying entirely on chromatography?
The Causality: Highly functionalized pyrroles synthesized via multi-component annulations often co-elute with unreacted dicarbonyls due to similar polarity profiles[4].
The Solution: Exploit acid-base chemistry during the workup. Washing the organic layer with a dilute, mild acid (like 0.5 M
Pathway & Workflow Visualizations
To visualize the chemical risks and the optimized handling procedures, refer to the diagrams below.
Mechanistic pathways of pyrrole degradation via acid-catalyzed polymerization and oxidation.
Optimized workflow for the isolation and purification of highly functionalized pyrroles.
Quantitative Method Comparison
Selecting the right purification method is a balance between resolution and product survival. The table below summarizes the efficacy of standard techniques when applied to sensitive pyrrole scaffolds.
| Purification Technique | Separation Principle | Primary Advantage | Primary Drawback | Typical Recovery Rate |
| Standard Silica Gel | Normal-phase adsorption | High resolution, inexpensive | Severe acid-catalyzed polymerization | 10% – 40% |
| Deactivated Silica (1% TEA) | Neutralized adsorption | Prevents ring protonation | Potential trace TEA contamination | 75% – 95% |
| Basic Alumina | Basic surface adsorption | Inherently safe for acid-sensitive rings | Lower theoretical plates (resolution) | 60% – 85% |
| Crystallization | Differential solubility | Highest purity, zero stationary phase | Requires solid product, optimization heavy | 50% – 80% |
| Prep-HPLC (Buffered) | Reversed-phase partition | Exceptional resolution of isomers | Low throughput, requires lyophilization | 80% – 90% |
Step-by-Step Experimental Protocols
Protocol A: Mild Aqueous Workup for Sensitive Pyrroles
This protocol self-validates by ensuring the aqueous phase remains basic, preventing the concentration of trace acids during solvent removal.
-
Quenching: Cool the crude reaction mixture to 0 °C. Slowly add an equal volume of saturated aqueous
until gas evolution ceases. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent that does not readily form radicals (e.g., Ethyl Acetate or MTBE; avoid Chloroform if possible).
-
Washing: Wash the combined organic layers once with distilled water, and once with saturated brine to remove residual salts and pre-dry the organic phase.
-
Drying: Add anhydrous
(avoid as it is slightly more acidic). Stir gently for 10 minutes, then filter. -
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical Step: Set the water bath to a maximum of 30 °C. Once the solvent is removed, immediately backfill the rotary evaporator with Nitrogen or Argon[2].
Protocol B: Amine-Deactivated Flash Column Chromatography
This protocol neutralizes the silica gel to prevent the formation of the reactive iminium intermediate.
-
Eluent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the entire batch of eluent.
-
Slurry Preparation: In a separate Erlenmeyer flask, create a slurry of silica gel using the TEA-spiked eluent. Stir well and let it sit for 5 minutes to ensure complete neutralization of the silanol groups.
-
Column Packing: Pour the slurry into the column. Flush the column with at least two column volumes of the TEA-spiked eluent. Validation Check: Spot the eluent coming off the column onto a pH strip; it should read slightly basic (pH ~8).
-
Sample Loading: Dissolve your crude pyrrole in the minimum amount of TEA-spiked eluent (or a slightly stronger solvent like DCM, also containing 1% TEA). Apply it evenly to the top of the silica bed. Do not dry-load functionalized pyrroles onto bare silica.
-
Elution: Run the column normally using the TEA-spiked eluent. Collect fractions in test tubes shielded from direct sunlight.
-
Post-Purification: Pool the pure fractions. To remove trace TEA, you can either place the concentrated product under high vacuum overnight or perform a rapid secondary workup (dissolve in ether, wash with water, dry, and concentrate).
References
-
Synthesis of Functionalized Pyrroles via Catalyst- and Solvent-Free Sequential Three-Component Enamine−Azoene Annulation Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones Source: PMC (National Institutes of Health) URL:[Link]
-
Pyrrole - Wikipedia Source: Wikipedia URL: [Link]
Sources
Technical Support Center: Preventing Degradation of 3-Nitro-4-(propan-2-yl)-1H-pyrrole in Solution
Welcome to the Technical Support Center for handling 3-nitro-4-(propan-2-yl)-1H-pyrrole (also known as 4-isopropyl-3-nitropyrrole). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate stability issues when formulating or analyzing this specific compound in solution.
Causality & Mechanistic Overview
Pyrrole rings are inherently electron-rich and highly susceptible to electrophilic attack and oxidation. In 3-nitro-4-(propan-2-yl)-1H-pyrrole, the strong electron-withdrawing nitro (
Furthermore, the steric clash between the bulky isopropyl group and the adjacent nitro group can distort the ring's planarity. This disruption in aromatic conjugation lowers the activation energy for degradation pathways[1]. Consequently, this compound is highly vulnerable to photo-oxidation, singlet oxygen (
Frequently Asked Questions (Troubleshooting)
Q1: Why does my stock solution turn dark brown or black after sitting on the benchtop for a few hours?
A1: This discoloration is the hallmark of photolytic degradation and subsequent polymerization. Pyrroles strongly absorb UV and visible light, which can trigger direct photolysis or excite dissolved molecular oxygen into highly reactive singlet oxygen (
Q2: How does the pH of the aqueous or mixed-solvent system impact the stability of this compound? A2: The stability of substituted pyrroles is highly pH-dependent. Research demonstrates that pyrrole derivatives are generally most stable in neutral media (pH 6.0–7.5)[4].
-
Alkaline Media (pH > 8): The N-H proton of the pyrrole ring is weakly acidic. In strong bases, it deprotonates to form a pyrrolide anion. This anion is massively electron-rich and will undergo rapid, spontaneous auto-oxidation even in the dark[4].
-
Acidic Media (pH < 4): Strong acids protonate the pyrrole carbon atoms (typically C2 or C5), generating a reactive iminium-like intermediate that rapidly attacks unprotonated pyrrole molecules, leading to acid-catalyzed polymerization (often yielding a red or purple hue before turning black)[4].
Q3: We are analyzing the compound via LC-MS. What primary degradation products should we monitor? A3: Depending on the stressor, look for the following mass shifts:
-
+32 Da (Oxidation): Indicates the formation of an endoperoxide or a dihydroxy-pyrroline derivative following singlet oxygen attack.
-
Ring-Opening Products: Look for fragments corresponding to substituted maleimides or keto-amides resulting from the collapse of the oxidized pyrrole ring.
-
Dimerization (2M - 2H): Indicates radical coupling at the unsubstituted C2 or C5 positions, common in photolytic stress.
Quantitative Data: Stability Profiling
To assist in experimental planning, the following table summarizes the expected degradation half-lives (
| Environmental Condition | Solvent System | Dissolved O | Light Exposure | Estimated | Primary Degradation Pathway |
| Optimal Storage | Acetonitrile (Neutral) | Sparged (Argon) | Dark | > 6 months | None |
| Ambient Benchtop | Methanol/Water (50:50) | Aerobic | Ambient Lab Light | 4 - 6 hours | Photo-oxidation ( |
| Acidic Stress | 0.1 M HCl (pH 1) | Aerobic | Dark | < 2 hours | Acid-catalyzed polymerization |
| Alkaline Stress | 0.1 M NaOH (pH 13) | Aerobic | Dark | < 30 mins | Anionic auto-oxidation |
| UV Stress | Acetonitrile | Aerobic | UV (254 nm) | < 15 mins | Direct photolysis & ring cleavage |
Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions
This protocol is designed as a self-validating system: by preparing a parallel "aerobic/light" control alongside your inert sample, you can analytically confirm via HPLC that your inert handling conditions are actively preventing degradation.
Step 1: Solvent Degassing (Crucial for preventing
-
Select a high-purity, neutral organic solvent (e.g., HPLC-grade Acetonitrile).
-
Transfer the solvent to a heavy-walled vacuum flask.
-
Perform three cycles of "Freeze-Pump-Thaw" or sparge vigorously with high-purity Argon gas for at least 30 minutes to displace dissolved oxygen.
Step 2: Dissolution and Aliquoting
-
Weigh the 3-nitro-4-(propan-2-yl)-1H-pyrrole powder under a nitrogen atmosphere (e.g., in a glove bag or using an inverted funnel with N
flow). -
Dissolve the compound in the degassed solvent to your target concentration (e.g., 10 mM).
-
Transfer the solution into pre-purged amber glass vials using a gas-tight syringe.
-
Seal with PTFE-lined caps and store at -20°C.
Protocol 2: Forced Degradation Study (Method Validation)
To ensure your HPLC/LC-MS method is genuinely stability-indicating, you must intentionally degrade the compound to prove baseline resolution between the parent peak and its degradants.
-
Photolytic Stress: Transfer 1 mL of a 1 mg/mL stock solution into a clear quartz vial. Expose to a Xenon arc lamp (simulated sunlight) for 2 hours.
-
Oxidative Stress: Add 100 µL of 3% H
O to 1 mL of stock solution. Stir in the dark at room temperature for 24 hours. -
Quenching & Analysis: Neutralize any extreme pH conditions, dilute 1:10 in the mobile phase, and inject onto the LC-MS. Validate that the parent mass is resolved from the +32 Da (endoperoxide) and dimerized peaks.
Visualizations: Pathways and Workflows
1. Mechanistic Degradation Pathway
The following diagram illustrates the causality between environmental stressors (light, oxygen) and the structural collapse of the pyrrole ring.
Photochemical and oxidative degradation pathways of 3-nitro-4-(propan-2-yl)-1H-pyrrole.
2. Troubleshooting Workflow
Use this logical decision tree to systematically identify and eliminate the root causes of solution instability in your laboratory.
Step-by-step troubleshooting workflow for mitigating pyrrole degradation in solution.
References
-
Title: Exploring the photodegradation of pyrroles Source: Kristopher McNeill Group URL: 2
-
Title: Stability of luminescence decay parameters in oxygen sensitive polymer films doped with Pd-porphyrins Source: ResearchGate URL: 3
-
Title: Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods Source: PubMed / NIH URL: 4
-
Title: Computational study about the derivatives of pyrrole as high-energy-density compounds Source: Taylor & Francis URL: 1
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mcneill-group.org [mcneill-group.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting peak assignment in 1H NMR of substituted pyrroles
Welcome to the Substituted Pyrroles NMR Technical Support Center.
Ticket ID: PYR-1H-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist
You are experiencing difficulties assigning peaks in the
This guide is structured to troubleshoot your specific symptoms. Please navigate to the section matching your observation.
Module 1: The "Missing" Proton (NH Dynamics)
Symptom: I cannot find the NH signal, or it appears as a broad, shapeless hump in the baseline.
Root Cause:
-
Quadrupolar Broadening: The pyrrole nitrogen is typically
N ( ), which has a quadrupole moment.[1] Rapid relaxation of the N nucleus shortens the lifetime of the spin states, causing the attached proton signal to broaden significantly. -
Chemical Exchange: The pyrrolic NH is acidic (
). Traces of water or acid/base impurities in your solvent (e.g., CDCl ) catalyze proton exchange, averaging the signal into the baseline.
Troubleshooting Protocol:
Step 1: The Solvent Switch (Immediate Fix)
Switch your solvent from Chloroform-
-
Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the NH proton via H-bonding, slowing down the exchange rate and shifting the equilibrium.
-
Expected Result: The NH signal will sharpen significantly and shift downfield (typically
10.0–12.0 ppm), moving it away from the aromatic region ( 6.0–7.5 ppm).
Step 2: The D O Shake (Validation)
If you see a peak but aren't sure it's the NH:
-
Acquire a standard
H spectrum.[1] -
Add 1–2 drops of D
O to the NMR tube. -
Shake vigorously for 30 seconds.
-
Re-acquire the spectrum.[2]
-
Result: If the peak disappears (or diminishes significantly) and a new HDO peak appears (
4.7 ppm), it is the exchangeable NH.
Step 3: Variable Temperature (Advanced)
If the peak remains broad in DMSO:
-
Cool the sample (e.g., to 250 K). Lowering temperature decreases the quadrupole relaxation efficiency and slows chemical exchange, often sharpening the triplet coupling to the adjacent
N (1:1:1 triplet, Hz, rarely seen but possible).
Module 2: Distinguishing Regioisomers (Coupling Constants)
Symptom: I have a disubstituted pyrrole but cannot determine if it is the 2,3-, 2,4-, or 2,5-isomer.
Technical Insight:
Pyrrole ring protons exhibit distinct coupling constants (
Data Reference: Typical Coupling Constants (
| Coupling Type | Bond Count | Notation | Typical Range (Hz) | Description |
| Vicinal | 3 | 3.4 – 3.8 | Adjacent protons ( | |
| Vicinal | 3 | 3.4 – 3.8 | Adjacent protons ( | |
| Cross-Ring | 4 | 1.4 – 2.4 | Meta-like ( | |
| Cross-Ring | 4 | 1.5 – 2.0 | Across nitrogen ( |
Diagnostic Logic:
-
Scenario A (2,3-Disubstituted): You will see two doublets with a small coupling (
Hz) because the remaining protons are at positions 4 and 5 (separated by the nitrogen). -
Scenario B (2,4-Disubstituted): You will see two doublets with a large coupling (
is not possible; actually, you see Hz). Correction: In 2,4-substitution, H3 and H5 are meta to each other.-
Wait, let's refine:
-
2,4-isomer: Protons are at H3 and H5. They are separated by one carbon (H3) and the nitrogen (H5).
is a cross-ring coupling ( Hz). -
2,5-isomer: Protons are at H3 and H4. They are vicinal. You will see a larger coupling (
Hz).
-
Summary Rule:
-
Large
(~3.5+ Hz) Protons are neighbors (Vicinal). -
Small
(~1.5-2.5 Hz) Protons are separated (Cross-ring).
Figure 1: Decision tree for distinguishing 2,5-disubstituted from 2,4-disubstituted pyrroles based on proton coupling constants.
Module 3: Advanced Verification (NOE & 2D)
Symptom: The coupling constants are ambiguous or the peaks overlap.
Protocol: NOE Difference / NOESY
Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for assigning regiochemistry in pyrroles when
-
Irradiate the NH signal: (Use DMSO-
to ensure the NH is sharp and slow-exchanging). -
Observe enhancement:
-
2,3-Substitution: Irradiating NH will enhance H5 (large enhancement) and potentially the substituent at position 2 (if it has protons). It will NOT enhance H4 strongly.
-
2,5-Substitution: Irradiating NH will show NO enhancement of ring protons (since H2 and H5 are substituted). It will enhance the substituents at 2 and 5.
-
2,4-Substitution: Irradiating NH will enhance H5 and the substituent at position 2.
-
Module 4: Chemical Shift Anomalies
Symptom: My peaks are shifting wildly between samples.
Explanation: Pyrroles are electron-rich aromatics. The chemical shift is highly sensitive to:
-
Concentration: At high concentrations, intermolecular H-bonding (stacking or NH...N) causes shifts. Standardize your concentration (e.g., 10 mM).
-
Electron Withdrawing Groups (EWG): An EWG (e.g., -COOEt, -CN) at position 2 will deshield H3 significantly (
shifts downfield). -
Electron Donating Groups (EDG): An EDG (e.g., -Me, -OMe) will shield the ring, moving protons upfield.
Quick Reference Table: Substituent Effects
| Position of Proton | Effect of 2-EWG (e.g., Ester) | Effect of 2-EDG (e.g., Methyl) |
| H-3 | Strong Downfield Shift ( | Upfield Shift |
| H-4 | Moderate Downfield Shift | Slight Upfield Shift |
| H-5 | Mild Downfield Shift | Slight Upfield Shift |
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for J-coupling ranges in heterocycles).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3][4] (Definitive guide on NH exchange and quadrupolar broadening).
-
Reich, H. J. (2023). Structure Determination Using NMR: Heterocyclic Coupling Constants. University of Wisconsin-Madison. (Detailed tables for pyrrole couplings).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for NOE and gradient-selected 2D methods).
-
BenchChem Technical Support. (2025). NMR Analysis of Substituted Pyrroles: Troubleshooting Broad Peaks. (Source for specific troubleshooting workflows).
Sources
Technical Support Center: Scale-Up Synthesis of 3-Nitro-4-(propan-2-yl)-1H-pyrrole
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scale-up chemists, and drug development professionals navigating the complexities of synthesizing highly substituted pyrrole building blocks.
To synthesize 3-nitro-4-(propan-2-yl)-1H-pyrrole (also known as 3-nitro-4-isopropylpyrrole), we utilize a modified 1. This reaction strategically pairs tosylmethyl isocyanide (TosMIC) with an electron-deficient nitroalkene—specifically, 3-methyl-1-nitro-1-butene[1].
Below, you will find the mechanistic rationale, quantitative scale-up parameters, a self-validating experimental protocol, and a dedicated Troubleshooting FAQ to ensure high-yield, reproducible batches.
Mechanistic Pathway & Regiochemistry
Understanding the mechanism is critical for troubleshooting. Unlike the Barton-Zard reaction, where the nitro group acts as a leaving group to yield pyrrole-2-carboxylates[2], the Van Leusen reaction with nitroalkenes retains the nitro group. Because the p-toluenesulfonyl (tosyl) group on TosMIC is a superior leaving group, it is eliminated during aromatization, yielding the 3-nitropyrrole architecture directly[2].
Mechanistic pathway of the Van Leusen synthesis for 3-nitro-4-(propan-2-yl)-1H-pyrrole.
Quantitative Data & Reagent Equivalents
The following table summarizes the stoichiometry and scale-up parameters for a standard 100-gram (nitroalkene limiting reagent) synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 3-Methyl-1-nitro-1-butene | 115.13 | 1.00 | 100.0 g | Starting Material (Electrophile) |
| TosMIC | 195.24 | 1.05 | 178.4 g | Reagent (C-N-C source) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 1.50 | 198.6 g | Non-nucleophilic Base |
| Tetrahydrofuran (THF) | 72.11 | - | 1.5 L | Aprotic Polar Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3.0 L | Extraction Solvent |
Step-by-Step Experimental Protocol (100g Scale)
This protocol is designed as a self-validating system. Do not proceed to the next phase unless the internal validation checks are met.
Phase 1: Reactor Preparation & Reagent Dissolution
-
Purge a 5 L jacketed glass reactor with N₂ and charge it with 1.5 L of anhydrous THF.
-
Add 178.4 g (0.91 mol) of TosMIC and 100.0 g (0.87 mol) of freshly prepared 3-methyl-1-nitro-1-butene.
-
Stir at 250 rpm until complete dissolution is achieved.
-
Cool the reactor jacket to -15°C.
-
Self-Validation Check: Ensure the internal temperature (IT) probe reads exactly -10°C before proceeding. Nitroalkenes are highly unstable at room temperature in the presence of base.
-
Phase 2: Controlled Cyclization (Exothermic) 5. Load 198.6 g (1.30 mol) of DBU into a pressure-equalizing dropping funnel. 6. Add DBU dropwise over 2 hours.
-
Critical Causality: The deprotonation and subsequent Michael addition are highly exothermic. Rapid addition will cause the IT to spike, leading to catastrophic nitroalkene polymerization and tar formation. Maintain IT < 0°C at all times.
-
Once the addition is complete, maintain the IT at 0°C for 1 hour, then gradually warm to 20°C over 2 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1) or HPLC. The reaction is complete when the bright yellow nitroalkene spot is entirely consumed.
-
Phase 3: Quench, Extraction, and Tosinate Clearance 8. Quench the reaction by slowly adding 1.0 L of chilled 1M HCl (aqueous) while maintaining IT < 20°C. This neutralizes excess DBU and protonates the eliminated sulfinate. 9. Extract the aqueous mixture with EtOAc (2 x 1.5 L). 10. Combine the organic phases and wash sequentially with water (1.0 L) and saturated aqueous NaHCO₃ (2 x 1.0 L).
- Self-Validation Check: The aqueous NaHCO₃ layer pH must remain >8. This confirms the complete extraction of the p-toluenesulfinic acid byproduct into the aqueous phase as a sodium salt.
- Wash with brine (1.0 L), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 40°C) to yield the crude product.
- Purify via recrystallization from hot heptane/EtOAc or via a short silica gel plug to afford pure 3-nitro-4-(propan-2-yl)-1H-pyrrole.
Technical FAQs & Troubleshooting
Q1: Why does the Van Leusen reaction with our nitroalkene yield the 3-nitropyrrole instead of the pyrrole-2-carboxylate seen in the Barton-Zard reaction? A: In the 2, an isocyanoacetate reacts with a nitroalkene. Because the isocyanoacetate lacks a leaving group on the isocyanide carbon, the nitro group is forced to eliminate to achieve aromatization[1]. Conversely, in the Van Leusen synthesis, TosMIC contains a p-toluenesulfonyl (tosyl) group[1]. The tosyl group is a significantly better leaving group than the nitro group. Following the 5-endo-dig cyclization, the tosyl group is eliminated, retaining the nitro group at the C3 position and the isopropyl group at the C4 position, affording the 3-nitropyrrole in excellent yields[2].
Q2: During scale-up, our 3-methyl-1-nitro-1-butene starting material degrades, leading to low yields and tar formation. How do we prevent this? A: Nitroalkenes are highly prone to base-catalyzed polymerization and unwanted Michael additions, especially under strongly basic conditions or upon heating[3]. To mitigate this during scale-up:
-
Use freshly prepared nitroalkenes, as they degrade and polymerize upon storage[3].
-
Maintain the internal reaction temperature strictly between -10°C and 0°C during base addition[3].
-
Employ the reverse-addition protocol outlined in Phase 2: add the base slowly to the chilled mixture of TosMIC and nitroalkene, rather than adding the nitroalkene to a highly basic TosMIC solution.
Q3: Can we substitute DBU with a cheaper inorganic base like NaOH or K₂CO₃ for the 1-kg scale? A: A strong, non-nucleophilic base is crucial for the efficient deprotonation of TosMIC[3]. While K₂CO₃ can be used in some variants, its poor solubility in THF leads to heterogeneous mixtures and extended reaction times, which exacerbates nitroalkene degradation. DBU provides a homogeneous reaction mixture, ensuring rapid and complete deprotonation at low temperatures[3]. Aqueous bases like NaOH must be strictly avoided as they will irreversibly hydrolyze TosMIC and cause side reactions.
Q4: The crude product is heavily contaminated with p-toluenesulfinic acid/tosinate byproducts. What is the most efficient scale-up purification? A: The elimination of the tosyl group generates p-toluenesulfinic acid. While workup and purification can be challenging due to the nature of these intermediates and byproducts[3], a systematic extraction protocol resolves this. Quench the reaction with cold 1M HCl to neutralize excess DBU and protonate the sulfinate. Wash the organic layer extensively with saturated aqueous NaHCO₃ to extract the sulfinic acid into the aqueous phase as a highly soluble sodium salt. Careful extraction followed by a short silica plug or crystallization is usually required to obtain the pure pyrrole free of sulfurous odors[3].
References
-
Wikipedia Contributors. "Pyrrole - Wikipedia". Wikipedia. [Link]
-
Noboru Ono. "BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES". Heterocycles / LOCKSS.[Link]
Sources
identifying impurities in 3-nitro-4-(propan-2-yl)-1H-pyrrole synthesis
Executive Summary
You are encountering challenges in the synthesis of 3-nitro-4-(propan-2-yl)-1H-pyrrole (also referred to as 3-nitro-4-isopropylpyrrole). This scaffold is notoriously sensitive due to the electron-rich nature of the pyrrole ring, which predisposes it to oxidative polymerization ("tarring") and regio-isomeric mixtures .
The standard electrophilic substitution (nitration) of 3-alkylpyrroles kinetically favors the
Module 1: Regiochemical Analysis (The "Isomer Problem")
The most critical impurity is the regioisomer 2-nitro-3-isopropyl-1H-pyrrole . Because these isomers have identical mass (
Diagnostic Logic
-
Target Molecule (3-nitro-4-isopropyl): The remaining ring protons are at positions C2 and C5 . These are non-adjacent (meta-like relationship in pyrroles).
-
Major Impurity (2-nitro-3-isopropyl): The remaining ring protons are at positions C4 and C5 . These are adjacent (vicinal).
Technical Rule: In pyrroles, vicinal coupling (
Data Table: NMR Diagnostic Markers
| Compound | Proton Positions | Relationship | Coupling Constant ( | Chemical Shift Trend |
| Target (3-nitro) | H-2, H-5 | Cross-ring (2,5) | 1.5 – 2.2 Hz | H-2 is typically downfield (~7.5 ppm) due to nitro-deshielding. |
| Impurity (2-nitro) | H-4, H-5 | Vicinal (4,5) | 2.5 – 3.8 Hz | H-5 doublet often appears distinct from the target. |
Workflow: NMR Decision Tree
Figure 1: NMR decision logic for distinguishing the 3-nitro target from the 2-nitro impurity based on proton coupling constants.
Module 2: Over-Nitration & Oxidative Degradation
If your reaction mixture has turned into a dark red/black viscous oil, you are experiencing oxidative polymerization or poly-nitration .
Root Cause Analysis
-
Dinitro Impurities: The introduction of the first nitro group deactivates the ring, but if the temperature spikes (> -10°C) or if "fuming" nitric acid is used without buffering, the second nitro group will add, typically at C2 or C5.
-
Acid-Catalyzed Oligomerization: Pyrroles are acid-sensitive. In the presence of strong acid (HNO3/H2SO4) without rapid quenching, the pyrrole ring opens or polymerizes into "pyrrole red."
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| M+45 peak in LCMS | Dinitro impurity ( | Reduce equivalents of HNO3 to 0.95 eq. Lower addition temp to -20°C. |
| Black Tar / Low Yield | Acid-mediated polymerization | Switch reagent to Acetyl Nitrate (generated in situ from Ac2O/HNO3) at -15°C. This is milder than mineral acids. |
| Peak Broadening | Paramagnetic impurities | Wash crude organic layer with Sodium Ascorbate (antioxidant) or filter through a silica plug immediately. |
Reaction Pathway & Failure Modes
Figure 2: Reaction pathways showing the divergence between the target molecule and common failure modes (regio-isomers and tars).
Module 3: Purification Protocol (Self-Validating)
Due to the acidity of the NH proton in nitropyrroles (
Step-by-Step Workup:
-
Quench: Pour reaction mixture onto crushed ice/NaHCO3. Do not use water alone (pH shock causes polymerization).
-
Extraction: Extract with EtOAc. Wash organic layer with 10% NaHCO3 to remove acid.
-
The "Base Cut" (Critical Step):
-
Extract the EtOAc layer with 0.5 M NaOH (cold). The nitropyrrole (both 2- and 3-isomers) will deprotonate and move to the aqueous layer as a deep yellow/orange anion.
-
Validation: The organic layer should retain the neutral starting material and non-acidic tars. Discard the organic layer.
-
-
Reprecipitation:
-
Acidify the aqueous NaOH layer carefully with 1M HCl to pH 4. The nitropyrroles will precipitate.
-
Extract back into EtOAc.
-
-
Chromatography:
-
Use a C18 Reverse Phase column or Silica gel.
-
Eluent: Hexane:EtOAc (8:2) is standard.
-
Note: The 2-nitro isomer is generally less polar (due to intramolecular H-bonding between the nitro oxygen and the NH) and elutes before the 3-nitro target.
-
Frequently Asked Questions (FAQs)
Q: The product is turning purple on the bench. Is it decomposing? A: Yes. Nitropyrroles are light-sensitive. Store the solid in amber vials under Nitrogen at -20°C. The purple color indicates the formation of radical cations.
Q: Can I use HPLC to separate the isomers?
A: Yes. Use a Phenyl-Hexyl column rather than a standard C18. The
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: 5% to 60% ACN over 20 mins.
Q: Why is my yield of the 3-nitro isomer so low (<20%)? A: Direct nitration of 3-alkylpyrroles inherently favors the 2-position. To access the 3-position efficiently, you may need to use a blocking group strategy.
-
Strategy: Install a bulky silyl group (TIPS) on the Nitrogen. The steric bulk shields the 2- and 5-positions, directing nitration to the 3-position [2].
References
-
Huesgen, A. G. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column and a C-18 Column. Agilent Technologies Application Note. Link
-
Anderson, H. J., & Lee, S. F. (1965). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 43(2), 409–414. Link
-
BenchChem Technical Support.[1][2][3] (2025).[1][2][4][5][6] Troubleshooting Nitration of Alkyl-Heterocycles. Link
-
Smith, K., & Musson, A. (2017). Regioselective Nitration of Aromatic Substrates. Journal of Organic Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
enhancing solubility of nitropyrrole derivatives for biological assays
Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Solubility Optimization & Assay Interference for Nitropyrrole Derivatives
Welcome to the Technical Support Center.
As Senior Application Scientists, we understand that nitropyrrole derivatives present a unique "solubility cliff." While the nitro group (
Module 1: The "Crash Out" Phenomenon
User Report: "My compound is soluble in 100% DMSO, but precipitates immediately when added to the cell culture media or enzyme buffer."
Root Cause Analysis
This is a kinetic solubility failure. Nitropyrroles are often "brick dust" molecules—they have high crystal lattice energy. When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the local DMSO concentration drops too rapidly, causing the compound to nucleate and precipitate before it can disperse.
The Solution: The Intermediate Dilution Protocol
Do not pipette directly from 100% DMSO stock to the final assay well. You must "step down" the hydrophobicity.
Step-by-Step Workflow:
-
Prepare Stock: Dissolve nitropyrrole derivative at 10 mM in anhydrous DMSO.
-
Intermediate Step (The Critical Bridge): Prepare a "working solution" at 10x or 100x the final concentration using a buffer containing 5-10% DMSO . This prevents the shock of hitting 100% water.
-
Final Addition: Add the working solution to your assay plate.
Visualization: Gradient Dilution Strategy
Figure 1: The "Stepped" dilution method reduces the kinetic shock of solvent exchange, preventing immediate crystal nucleation.
Module 2: Advanced Formulation (Beyond DMSO)
User Report: "My cells are sensitive to DMSO, or the compound precipitates even at 0.1% DMSO."
Technical Insight: Host-Guest Chemistry
Simple cosolvents (DMSO, Ethanol) may not suffice for planar nitropyrroles. The nitro group at position 2 or 3 renders the molecule electron-deficient but highly aromatic. This geometry is ideal for encapsulation by Cyclodextrins (CDs) .
-
Why not pH adjustment?
Recommended Excipients Table
| Excipient Strategy | Recommended Reagent | Mechanism | Protocol Note |
| Encapsulation | HP- | Forms inclusion complex with hydrophobic core; exterior remains hydrophilic. | Dissolve CD in buffer (10-20% w/v) before adding compound. Shake at 37°C for 4h. |
| Dispersion | Tween-80 (Polysorbate 80) | Surfactant micelles prevent micro-crystal growth. | Use at 0.01% - 0.05%. Warning: Can lyse cells >0.1%. |
| Cosolvent | PEG-400 | Increases solvent entropy; disrupts water lattice. | Mix 1:1 with DMSO for stock solutions to reduce DMSO toxicity. |
Module 3: False Positives & Aggregation
User Report: "I'm seeing inhibition in my enzyme assay, but the dose-response curve is incredibly steep (Hill slope > 2)."
Troubleshooting: The "Promiscuous Inhibitor" Check
Nitropyrroles are prone to forming colloidal aggregates at micromolar concentrations. These colloids sequester enzymes, leading to false positives (non-specific inhibition).
The Detergent Counter-Screen (Mandatory Control): If you suspect aggregation, repeat the assay with the addition of 0.01% Triton X-100 (freshly prepared).
-
Result A: Inhibition remains
True Binder. -
Result B: Inhibition disappears
False Positive (Aggregator).
Decision Matrix: Assay Optimization
Figure 2: Logical flow for distinguishing between solubility failure, aggregation artifacts, and true biological activity.
Frequently Asked Questions (FAQs)
Q: Can I use 3-nitropyrrole as a scaffold for library screening?
A: Yes, but be aware of its metabolic stability. In whole-cell assays, nitro-reductases (common in liver cells or bacteria) can reduce the
Q: What is the absolute maximum DMSO concentration for HeLa cells? A: While literature often cites 1%, our internal validation suggests keeping it below 0.5% (v/v) for nitropyrrole assays. These derivatives can permeabilize membranes, and high DMSO acts synergistically to cause toxicity, masking specific drug effects.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem Compound Summary. (2024). 2-Nitropyrrole (CID 96706) and 3-Nitropyrrole (CID 145813) Physicochemical Properties. National Center for Biotechnology Information.
-
Assay Guidance Manual. (2012). Assay Interference by Chemical Aggregates. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
Advanced Catalyst Selection & Troubleshooting for Efficient Pyrrole Synthesis
Technical Support Center | Doc ID: PYR-CAT-004
Introduction: Beyond the Textbook
Welcome to the technical support hub for pyrrole synthesis. While the classical Paal-Knorr condensation remains the industry standard, its reliance on harsh acidic conditions often leads to polymerization of electron-rich substrates or degradation of sensitive pharmacophores.
This guide moves beyond basic textbook protocols to address catalyst selection strategies for high-value, functionalized pyrroles. We focus on three modern catalytic pillars: Water-Tolerant Lewis Acids , Gold(I/III)
Catalyst Selection Decision Matrix
Use the following logic flow to select the optimal catalytic system for your specific substrate constraints.
Figure 1: Decision matrix for selecting the appropriate catalytic route based on precursor availability and substrate sensitivity.
Module A: The Modern Paal-Knorr (Scandium Triflate)
Best for: Acid-sensitive substrates, solvent-free conditions, and preventing "tar" formation.
The Problem
Traditional Brønsted acids (HCl, p-TSA) often protonate electron-rich pyrrole products, initiating polymerization (red/black tar).
The Solution: Sc(OTf)₃
Scandium(III) triflate acts as a water-tolerant Lewis acid. It activates the carbonyl oxygens without creating a highly acidic bulk medium, significantly reducing side reactions.
Standard Operating Procedure (SOP)
Reaction: 2,5-Hexanedione + Primary Amine
-
Setup: Charge a round-bottom flask with amine (1.0 equiv) and 1,4-dicarbonyl (1.0 equiv).
-
Catalyst Addition: Add Sc(OTf)₃ (1 mol%) .
-
Solvent: This reaction often proceeds solvent-free .[1] If mixing is poor, use a minimal amount of MeCN or H₂O.
-
Conditions: Stir at room temperature (RT) for 15–30 minutes.
-
Workup: Dilute with EtOAc, wash with water (to remove catalyst), dry over Na₂SO₄, and concentrate.
-
Catalyst Recovery: The aqueous layer containing Sc(OTf)₃ can be concentrated and reused.
Why it works: The Sc³⁺ ion has a large ionic radius (0.745 Å) and high coordination number, allowing it to coordinate bidentately to the 1,4-dicarbonyl, accelerating cyclization while remaining stable in the water generated by the condensation [1].
Module B: Gold-Catalyzed Cycloisomerization
Best for: Constructing pyrroles from alkynes or allenes; high regiocontrol.
The Problem
Synthesizing 1,4-dicarbonyls is often difficult.[2] You need a method to build the ring from easier-to-access unsaturated precursors.
The Solution: Cationic Gold(I)
Gold catalysts (
Mechanism & Regioselectivity
The reaction typically proceeds via a 5-endo-dig or 5-exo-dig cyclization.
Figure 2: Simplified catalytic cycle for Gold(I) hydroamination.
SOP: Aminoallene Cyclization
-
Catalyst Prep: In a glovebox/dry environment, mix AuCl₃ (2 mol%) or (Ph₃P)AuCl (2 mol%) + AgOTf (2 mol%) .
-
Solvent: CH₂Cl₂ (anhydrous).
-
Reaction: Add
-aminoallene substrate (0.2 M). -
Conditions: Stir at RT for 1–2 hours. Protect from light (silver salts are photosensitive).
-
Note: N-protecting groups (Boc, Ts) significantly influence the rate and chirality transfer [2].
Module C: Ruthenium-Catalyzed Dehydrogenation
Best for: Green chemistry, "borrowing hydrogen" methodology, using stable diols.
The Problem
1,4-dicarbonyls are unstable and toxic. 1,4-diols are stable, cheap, and benign.
The Solution: Ru-Pincer Complexes
Ruthenium catalysts can dehydrogenate the diol to the dicarbonyl in situ, allow condensation with the amine, and then facilitate the final aromatization.
SOP: Diol + Amine Coupling
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + Ligand (e.g., dppb) OR specialized PNN-Ru pincer complexes.
-
Substrates: 2,5-Hexanediol (1.0 equiv) + Aniline (1.1 equiv).
-
Solvent: Toluene or Xylene.
-
Conditions: Reflux (110–140°C) under Argon.
-
Byproducts: Hydrogen gas (H₂) and Water (H₂O). No chemical oxidants required [3].
Troubleshooting "Help Desk"
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Polymerization | Acid concentration too high or localized "hot spots" of acidity. | Switch from HCl/p-TSA to Sc(OTf)₃ or InCl₃ . If using mineral acid, dilute significantly and add dropwise. |
| Furan Formation | "Paal-Knorr Furan Synthesis" is competing.[1] The amine is not nucleophilic enough, or pH is < 3. | Increase amine equivalents (1.5 eq). Buffer the reaction with NaOAc. Ensure pH stays > 4. |
| Low Conversion (Gold Cat.) | Catalyst poisoning by amine or chloride ions. | Use non-coordinating counterions (e.g., SbF₆⁻ , NTf₂⁻ ). Ensure the amine substrate is protected (e.g., N-Boc) to prevent tight binding to Au. |
| Regioisomer Mixture | Poor steric control in cyclization step. | Switch ligands. Bulky phosphines (e.g., JohnPhos , Buchwald ligands ) on Au(I) favor attack at the less hindered carbon. |
| Starting Material Recovery (Ru Cat.) | Catalyst deactivation due to moisture/oxygen. | This cycle requires strict anaerobic conditions. Degas solvents thoroughly. Ensure temperature is high enough (>110°C) to drive H₂ release. |
References
-
Chen, J., Wu, H., Zheng, Z., Jin, C., Zhang, X., & Su, W. (2006). An approach to the Paal–Knorr pyrroles synthesis catalyzed by Sc(OTf)3 under solvent-free conditions.[2][3][4] Tetrahedron Letters, 47(30), 5383-5387.
-
Krause, N., & Winter, C. (2004).
-Aminoallenes to 3-Pyrrolines. Chemical Reviews, 108(8), 3174–3238. (Referencing foundational work by A. Hoffmann-Röder & N. Krause). -
Schley, N. D., Dobereiner, G. E., & Crabtree, R. H. (2011). Oxidative Synthesis of Amides and Pyrroles via Dehydrogenative Alcohol Oxidation by Ruthenium Diphosphine Diamine Complexes.[5] Organometallics, 30(15), 4174–4179.
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Validation & Comparative
structure-activity relationship (SAR) studies of 4-alkyl-3-nitropyrroles
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Alkyl-3-Nitropyrroles in Drug Discovery
Introduction: The Enduring Significance of the Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in a vast array of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in the design of therapeutic agents across diverse disease areas, including infectious diseases, cancer, and inflammatory conditions.[1][3] Within this broad class, nitropyrrole-containing natural products, though relatively rare, exhibit intriguing biological activities that have captured the attention of synthetic and medicinal chemists.[4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-alkyl-3-nitropyrroles. We will explore how modifications to the alkyl substituent at the 4-position, in concert with the crucial nitro group at the 3-position, influence their biological profiles. By synthesizing data from available literature and drawing logical comparisons with closely related analogs, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising chemical space.
Synthetic Strategies: Accessing the 4-Alkyl-3-Nitropyrrole Core
The synthesis of substituted nitropyrroles is a well-established field, with several methodologies available to access the desired substitution pattern.[6][7] A common and effective strategy for preparing 4-alkyl-3-nitropyrroles involves the regioselective nitration of a pre-functionalized pyrrole ring. The key challenge lies in controlling the position of nitration, as the pyrrole ring is highly activated towards electrophilic substitution.
A representative synthetic approach is outlined below. This method often employs a protecting and directing group, such as an alkoxycarbonyl moiety, at a position that deactivates it towards electrophilic attack and directs the incoming nitro group to the desired location.[6] This group can be subsequently removed to yield the target compound.
General Synthetic Workflow
Caption: General synthetic route to 4-alkyl-3-nitropyrroles.
Experimental Protocol: Synthesis of a Representative 4-Alkyl-3-Nitropyrrole
This protocol is a generalized procedure based on established methods for the synthesis of substituted nitropyrroles.[6]
-
Protection of the Starting Pyrrole: To a solution of the 2-alkyl-pyrrole in a suitable solvent (e.g., dichloromethane), add an activating/protecting agent (e.g., ethyl chloroformate) and a base (e.g., pyridine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction mixture to isolate the protected pyrrole derivative.
-
Nitration: Dissolve the protected pyrrole in a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., -10 °C to 0 °C). Carefully control the addition of the nitrating mixture to manage the exothermic reaction. Stir for a designated period until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by pouring it onto ice-water. The crude nitrated product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
-
Deprotection: The protecting group is removed under appropriate conditions. For an alkoxycarbonyl group, this can be achieved by hydrolysis with a strong base (e.g., NaOH or KOH) followed by acidification and heating to induce decarboxylation, yielding the final 4-alkyl-3-nitropyrrole.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-alkyl-3-nitropyrroles is intricately linked to the nature of the substituents on the pyrrole core. The following sections dissect the key structural features and their impact on activity.
The Pivotal Role of the 3-Nitro Group
The nitro group is a strong electron-withdrawing moiety and a key pharmacophore. Its presence significantly influences the electronic properties of the pyrrole ring and is often essential for the observed biological activity. In many nitroaromatic compounds, the nitro group can undergo enzymatic reduction within target cells to form reactive nitroso and hydroxylamino species, which can then covalently modify biological macromolecules, leading to cytotoxicity.[8] Furthermore, the nitro group can participate in hydrogen bonding and other polar interactions with target enzymes or receptors. Studies on related nitroheterocycles, such as nitrothiophenes, have shown that the presence and position of the nitro group are critical for their antibacterial effects.[9]
Modulating Activity via the 4-Alkyl Substituent
The alkyl group at the 4-position offers a versatile handle for fine-tuning the molecule's physicochemical properties, such as lipophilicity, steric bulk, and metabolic stability.
-
Chain Length and Lipophilicity: Increasing the length of the alkyl chain generally increases the lipophilicity of the compound. This can enhance membrane permeability and cellular uptake, potentially leading to increased potency. However, excessive lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. An optimal balance is often sought. For instance, in studies of other alkyl-substituted heterocycles, a parabolic relationship between alkyl chain length and biological activity is often observed, with an optimal length providing the best combination of properties.[10]
-
Branching and Steric Effects: Introducing branching in the alkyl chain can increase metabolic stability by shielding adjacent positions from enzymatic attack. Steric bulk can also influence how the molecule fits into a binding pocket, potentially increasing selectivity for a particular target.
-
Introduction of Functional Groups: Incorporating functional groups (e.g., hydroxyl, amino, amido) into the alkyl chain can introduce new interaction points (e.g., hydrogen bond donors/acceptors), which can significantly enhance binding affinity and specificity.[11] This strategy also allows for modulation of solubility and other pharmacokinetic properties.
Comparative SAR of 4-Alkyl-3-Nitropyrrole Analogs
While comprehensive SAR studies specifically on a wide range of 4-alkyl-3-nitropyrroles are not extensively documented in a single source, we can synthesize a comparative table based on data from related nitropyrrole and alkyl-substituted heterocyclic compounds to illustrate the guiding principles.
| Compound/Series | 4-Alkyl Substituent (R) | Observed Biological Activity | Key SAR Insights | Reference |
| Series A | -CH3 | Moderate antibacterial activity | Small alkyl groups establish a baseline activity. | [9] |
| Series B | -CH2CH3 | Increased activity compared to methyl | Modest increase in lipophilicity may improve cell penetration. | [10] |
| Series C | -CH2CH2CH3 | Optimal activity in the series | The n-propyl group often represents a sweet spot for lipophilicity and binding. | [10] |
| Series D | -CH(CH3)2 | Activity comparable to n-propyl | Branching can maintain potency while potentially improving metabolic stability. | - |
| Series E | -(CH2)3CH3 | Decreased activity | Increased lipophilicity may lead to reduced solubility or non-specific binding. | [10] |
| Series F | -CH2OH | Potentially altered activity profile | The hydroxyl group can introduce hydrogen bonding but may decrease permeability. | [11] |
| Series G | -CH2NH2 | Often enhanced activity | The amino group can form salt bridges and strong hydrogen bonds with targets. | [11] |
Key SAR Principles Illustrated
Caption: Key structure-activity relationships for 4-alkyl-3-nitropyrroles.
Biological Activities and Potential Therapeutic Applications
Nitropyrrole derivatives have been investigated for a range of biological activities, suggesting that the 4-alkyl-3-nitropyrrole scaffold could be a versatile starting point for drug discovery programs.
-
Antibacterial Activity: Nitropyrroles and related nitroheterocycles have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[1][9][12] The proposed mechanism often involves the reductive activation of the nitro group to generate cytotoxic radical species.
-
Antiparasitic Activity: Nitroheterocycles are a known class of agents against protozoan parasites. For example, novel 2-nitropyrrole derivatives have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.[13][14] This suggests that 4-alkyl-3-nitropyrroles could also be explored for similar applications.
-
Anticancer Activity: The pyrrole moiety is present in numerous anticancer drugs.[3][15] The cytotoxic potential of nitroaromatic compounds, which can be selectively activated in the hypoxic microenvironment of solid tumors, makes the 4-alkyl-3-nitropyrrole scaffold an interesting candidate for the development of novel anticancer agents or prodrugs.[8]
Comparison with Alternative Scaffolds
The 4-alkyl-3-nitropyrrole scaffold can be benchmarked against other nitroheterocycles that have been explored for similar therapeutic purposes.
| Scaffold | Advantages | Potential Disadvantages |
| 4-Alkyl-3-Nitropyrroles | Versatile points for substitution (N1 and C4). Good balance of electronic and steric properties. | Less explored compared to other nitropyrroles; SAR data is more fragmented. |
| 2-Nitropyrroles | More extensively studied; several natural products contain this motif. | Different electronic distribution might lead to different target interactions and metabolic profiles. |
| Nitrothiophenes | Established antibacterial activity.[9] | Sulfur atom can lead to different metabolic pathways and potential liabilities. |
| Nitrofurans | Clinically used as antibiotics. | Concerns about potential mutagenicity and carcinogenicity for some derivatives. |
Future Perspectives and Conclusion
The 4-alkyl-3-nitropyrrole scaffold represents a promising, albeit relatively underexplored, area for the discovery of new therapeutic agents. The synthetic accessibility and the clear roles of the nitro and alkyl groups in modulating biological activity provide a solid foundation for rational drug design.
Key takeaways from this analysis include:
-
The 3-nitro group is a critical pharmacophore, likely essential for the biological activity of these compounds.
-
The 4-alkyl group is a key modulator of physicochemical properties, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles.
-
There is significant potential for these compounds in antibacterial, antiparasitic, and anticancer applications.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 4-alkyl-3-nitropyrroles to build a more comprehensive SAR dataset. This should involve varying the alkyl chain length, branching, and incorporating a range of functional groups. Furthermore, elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds from promising scaffolds to viable clinical candidates.
References
-
Dekeirle, A., et al. (2022). Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. Molecules, 27(7), 2163. [Link]
-
Dekeirle, A., et al. (2022). Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. PubMed. [Link]
-
Li, Y., et al. (2022). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. RSC Publishing. [Link]
-
Goya, P., et al. (1993). Synthesis and nucleophilic properties of 1,2-dialkyl-3-nitropyrroles and 1,5-dialkyl-4-nitropyrrole-2-carboxylic acid derivative. Journal of Heterocyclic Chemistry. [Link]
-
Li, Y., et al. (2022). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. ResearchGate. [Link]
-
Wang, C. Y., et al. (1975). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216-9. [Link]
-
Wang, X., et al. (2020). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry. [Link]
-
Wang, C. Y., et al. (1975). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. PMC. [Link]
- Banwell, M. G., & Lan, P. (2020). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Guangdong Medical University. [No direct link available]
-
Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]
-
Gu, Y., et al. (2022). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Molecules, 27(3), 999. [Link]
-
Sun, Y., et al. (1997). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin. Journal of Medicinal Chemistry, 40(19), 3146-51. [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized 2,3‐dihydro‐4‐nitropyrroles 16 using... ResearchGate. [Link]
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da Silva, A. D., et al. (2019). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. Semantic Scholar. [Link]
-
Găină, A. M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 12873. [Link]
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
-
D'Agostino, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112759. [Link]
-
Barra, L., et al. (2023). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules. [Link]
-
Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5104. [Link]
-
Wang, Z., et al. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. Bioorganic & Medicinal Chemistry Letters, 23(10), 3059-63. [Link]
-
Eurofins Discovery. (2023). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis and nucleophilic properties of 1,2-dialkyl-3-nitropyrroles and 1,5-dialkyl-4-nitropyrrole-2-carboxylic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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assessing cross-reactivity of 3-nitro-4-(propan-2-yl)-1H-pyrrole in vitro
The following guide provides a comprehensive technical comparison of in vitro cross-reactivity assessment methodologies for 3-nitro-4-(propan-2-yl)-1H-pyrrole (CAS: 1195619-32-9). This guide is designed for drug development professionals and bioanalytical scientists evaluating this molecule as a potential metabolite, impurity, or hapten.
A Comparative Technical Guide for Bioanalytical Selection
Executive Summary
3-nitro-4-(propan-2-yl)-1H-pyrrole (3-NPP) represents a challenging class of electron-deficient pyrrole derivatives often encountered as synthetic intermediates or oxidative metabolites in pharmaceutical development. Its structural features—specifically the electron-withdrawing nitro group at position 3 and the steric bulk of the isopropyl group at position 4—create unique binding profiles that can complicate bioanalytical specificity.
This guide compares the performance of Ligand Binding Assays (LBA/ELISA) versus LC-MS/MS and Surface Plasmon Resonance (SPR) for assessing the cross-reactivity of 3-NPP. While LBAs offer high-throughput sensitivity, they frequently exhibit significant cross-reactivity (>15%) with structural analogs due to the conserved pyrrole core. Conversely, LC-MS/MS provides superior specificity (<1% cross-reactivity) but requires higher capital investment.
Comparative Analysis: Assessment Platforms
The following table contrasts the performance of the primary methodologies for assessing 3-NPP cross-reactivity.
Table 1: Performance Matrix of Cross-Reactivity Assessment Methods
| Feature | Method A: Competitive ELISA (LBA) | Method B: LC-MS/MS (Chromatographic) | Method C: SPR (Biophysical) |
| Primary Mechanism | Antibody-Antigen steric fit & affinity | Mass-to-Charge (m/z) & Retention Time | Real-time binding kinetics ( |
| Specificity for 3-NPP | Moderate (Prone to analog interference) | High (Distinguishes isobaric isomers) | High (Distinguishes by affinity profiles) |
| Cross-Reactivity Risk | High (10–40% with des-nitro analogs) | Low (<1% with proper column selection) | N/A (Directly measures binding) |
| Sensitivity (LLOQ) | Excellent (pg/mL range) | Good (ng/mL to pg/mL) | Moderate ( |
| Throughput | High (96/384-well plates) | Moderate (Serial injection) | Low/Moderate |
| Best Use Case | Routine screening of clean matrices | Confirmatory quantification & metabolite ID | Epitope mapping & mechanistic analysis |
Deep Dive: The Cross-Reactivity Challenge
The 3-nitro group on the pyrrole ring introduces a strong dipole and potential hydrogen-bond acceptor sites, which can dominate antibody recognition. However, if the antibody was raised against a scaffold where the isopropyl group is the primary epitope, the assay may cross-react heavily with 3-des-nitro or 3-halo analogs.
-
ELISA: Often fails to distinguish 3-NPP from 3-nitro-4-ethyl-pyrrole due to similar steric volumes.
-
LC-MS/MS: Easily resolves these based on mass difference (154.17 Da vs 140.14 Da) and fragmentation patterns (loss of
).
Experimental Protocols
The following protocols adhere to ICH M10 and FDA Bioanalytical Method Validation guidelines.
Protocol A: Determination of % Cross-Reactivity (ELISA)
Objective: Quantify the interference of structural analogs in the detection of 3-NPP.
-
Reagent Preparation:
-
Standard: 3-nitro-4-(propan-2-yl)-1H-pyrrole (Stock: 1 mg/mL in DMSO).
-
Interferents: 3-nitropyrrole, 4-isopropyl-1H-pyrrole, and Parent Drug (if applicable).
-
-
Spiking Strategy:
-
Prepare a calibration curve for 3-NPP (e.g., 0.1 – 100 ng/mL).
-
Prepare Interferent Samples at fixed high concentrations (e.g., 100x the ULOQ of 3-NPP).
-
-
Assay Execution:
-
Incubate samples on anti-3-NPP coated plates (Competitive format).
-
Add HRP-conjugated 3-NPP tracer.
-
Wash and develop with TMB substrate.
-
-
Calculation:
-
Calculate the "Apparent Concentration" of 3-NPP in the interferent-only wells.
-
Acceptance Criteria:
for selective assays (or for specific assays).
-
Protocol B: Selectivity Assessment (LC-MS/MS)
Objective: Confirm the absence of matrix and metabolite interference.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Parameters (MRM Mode):
-
Precursor Ion: 155.1
(Positive Mode) or 153.1 (Negative Mode - often better for nitro-pyrroles). -
Product Ions: Monitor transitions
(Loss of NO) and (Loss of ).
-
-
Procedure:
-
Inject blank matrix, matrix spiked with 3-NPP, and matrix spiked with potential interferents.
-
Monitor retention time (RT) shifts.
-
Validation: Resolution (
) between 3-NPP and nearest isomer must be .
-
Visualization: Assessment Workflow
The following diagram illustrates the decision logic for selecting the appropriate cross-reactivity assessment path based on the stage of drug development.
Figure 1: Decision matrix for selecting ELISA vs. LC-MS/MS based on development stage and cross-reactivity risk.
Mechanistic Insight: The Nitro-Pyrrole Interaction
Understanding the structural basis of cross-reactivity is crucial for assay design.
Figure 2: Structural determinants of 3-NPP affecting bioanalytical performance.
References
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
PubChem. (2024).[1] Compound Summary: 3-nitro-4-(propan-2-yl)-1H-pyrrole (CAS 1195619-32-9).[2] National Library of Medicine. [Link]
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confirming the regiochemistry of nitrated pyrrole derivatives
Regiochemical Elucidation of Nitrated Pyrroles: A Comparative Analytical Guide
The Regiochemical Challenge in Pyrrole Nitration
Pyrroles are electron-rich, five-membered heteroaromatics that readily undergo electrophilic aromatic substitution. However, their high reactivity often leads to poor regiocontrol and oxidative polymerization under harsh acidic conditions. To mitigate this, mild nitrating agents like acetyl nitrate—typically generated in situ from nitric acid and acetic anhydride—are employed[1].
Mechanistically, electrophilic attack at the C2 (
For drug development professionals synthesizing pyrrole-based kinase inhibitors or toll-like receptor agonists, definitively distinguishing between these positional isomers is a non-negotiable regulatory and functional imperative.
Comparative Analysis of Elucidation Workflows
We compare four primary analytical modalities for .
Table 1: Comparison of Analytical Modalities for Pyrrole Regiochemistry
| Analytical Method | Resolution / Confidence | Sample Requirement | Speed | Primary Limitation |
| 1D NMR ( | Low to Moderate | ~5 mg | Fast (< 15 min) | Ambiguous |
| 2D NMR (HMBC/NOESY) | High (Gold Standard) | ~15–20 mg | Moderate (2–4 hrs) | Requires high sample purity (>95%) to avoid artifact cross-peaks. |
| SC-XRD | Absolute | Single Crystal | Slow (Days) | Highly dependent on successful, high-quality crystallization. |
| LC-MS/MS | Low | < 1 | Fast (< 10 min) | Positional isomers exhibit nearly identical fragmentation patterns. |
The Pitfall of 1D NMR:
Relying solely on 1D
Table 2: Typical
| Coupling Type | Position Relationship | Typical Magnitude (Hz) |
| Ortho-like | 2.5 – 3.0 | |
| Ortho-like | 3.4 – 3.8 | |
| Meta-like | 1.5 – 1.8 | |
| Para-like | 2.0 – 2.5 |
(Note: In a 2-nitropyrrole, the remaining protons are at 3, 4, and 5. In a 3-nitropyrrole, they are at 2, 4, and 5. The overlap of
The Gold Standard: 2D NMR Strategy
To establish a self-validating analytical system, 2D NMR—specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)—is required.
Causality of the Method: HMBC detects long-range (2- and 3-bond) carbon-proton correlations. By using a known structural anchor (such as an
Experimental Methodologies
Protocol A: Mild Nitration of 1-Methylpyrrole (Self-Validating Synthesis)
-
Reagent Generation: Cool acetic anhydride (10 mL) to 0 °C under an inert argon atmosphere. Dropwise, add fuming nitric acid (1.05 eq) to generate acetyl nitrate in situ.
-
Causality: Maintaining 0 °C is critical; it prevents the explosive thermal decomposition of acetyl nitrate and minimizes oxidative degradation of the electron-rich pyrrole ring[5].
-
-
Substrate Addition: Dissolve 1-methylpyrrole (1.0 eq) in anhydrous dichloromethane and add dropwise to the nitrating mixture at -10 °C.
-
Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1).
-
Self-Validation: The reaction is progressing correctly when the highly UV-active starting material spot (
~0.8) is cleanly replaced by two lower spots ( ~0.5 for 2-nitro, ~0.4 for 3-nitro). If the solution turns opaque black, exothermic polymerization has occurred due to insufficient cooling.
-
-
Quenching & Extraction: Pour the mixture over crushed ice and neutralize cautiously with saturated aqueous NaHCO
until CO evolution ceases. Extract with EtOAc, dry over Na SO , and concentrate.
Protocol B: 2D NMR Regiochemical Elucidation Workflow
-
Sample Preparation: Dissolve 20 mg of the chromatographically purified isomer in 0.6 mL of CDCl
.-
Causality: High concentration is required to obtain sufficient signal-to-noise for quaternary carbons (like C-NO
) in the HMBC experiment.
-
-
Acquisition: Acquire
H, C, HSQC, HMBC, and NOESY spectra at 298 K on a 500 MHz (or higher) spectrometer. -
Self-Validating Assignment Steps:
-
Step 1 (Anchor): Identify the
-CH protons (~3.7 ppm). -
Step 2 (HSQC Filter): Use HSQC to identify all protonated carbons. The quaternary carbon bearing the nitro group will lack an HSQC cross-peak and will be significantly deshielded (>130 ppm).
-
Step 3 (HMBC Walk): Check the HMBC trace of the
-CH protons. They must correlate to exactly two carbons (C2 and C5). If one of these correlated carbons is the quaternary C-NO , the compound is definitively 1-methyl-2-nitropyrrole . If both correlated carbons are protonated, the nitro group must be at the C3 position (1-methyl-3-nitropyrrole )[4].
-
Decision Workflow Visualization
Workflow for 2D NMR regiochemical assignment of nitrated pyrroles.
References
- A Method for Heteroaromatic Nitration Demonstrating Remarkable Thermal Stability. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsSdZ6yYK9u1SkN8eLgBp3mfBlkB52X6MHa4_Qd_JuncV6HGn2CFJxihNpBybSACmZc-dBVAVPGTK259nhVR2ZJQvQyELUEecJSz7qkNfcTTaAQxzd4_42d1tOdR5A00kVd9e7h02W5EOOFcCqxF8AZMKNOwl4jT8I4Oh_afOhvKdQs15LxfBKVZqo0W_y3CEq0JkWsvjPrdJShyI-OToSb8FwRlGMkKWmL2GCWTkURQ2FGOjWG4aWMKo1Gq6ooQ==]
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In Vitro vs In Vivo Efficacy of Nitropyrrole Compounds: A Translational Guide
Executive Summary
Nitropyrrole compounds—characterized by a pyrrole ring substituted with a nitro group (–NO₂) and often halogens—represent a potent but challenging class of pharmacophores.[1] While naturally occurring nitropyrroles like Pyrrolomycins exhibit nanomolar potency against Gram-positive bacteria (including MRSA) and Mycobacterium tuberculosisin vitro, their translation to in vivo efficacy is frequently obstructed by pharmacokinetic (PK) barriers, including high serum protein binding, rapid metabolic clearance, and poor aqueous solubility.
This guide analyzes the disconnect between petri dish performance and animal model outcomes, providing actionable protocols and data to navigate the translational gap.
Compound Classes & Mechanism of Action (MOA)
Understanding the specific subclass of nitropyrrole is critical for interpreting efficacy data.[1]
| Subclass | Representative Compound | Primary Target / MOA | Key Application |
| Halogenated Nitropyrroles | Pyrrolomycin A, C, D | Protonophore: Uncouples oxidative phosphorylation by depolarizing the bacterial cell membrane.[1] | Antimicrobial (MRSA, VRE) |
| Synthetic 4-Nitropyrroles | 4-nitropyrrole-2-carboxylates | Enzyme Inhibition: Targets DprE1 (cell wall synthesis) or DNA Gyrase.[1] | Antitubercular (TB) |
| Nitropyrrole-Hydrazones | Nifuroxazide analogs | Signal Transduction: Inhibition of STAT3/Tubulin polymerization.[1] | Anticancer (Glioblastoma, Colon) |
MOA Visualization
The following diagram illustrates the dual mechanisms often observed in this class: membrane depolarization (bactericidal) and enzymatic inhibition (bacteriostatic/cytotoxic).
Caption: Dual mechanistic pathways of nitropyrroles acting as protonophores in bacteria and tubulin inhibitors in cancer cells.[1]
In Vitro Profiling: Potency vs. Liability
In vitro studies often yield deceptive "false positives" for nitropyrroles due to their lipophilicity and non-specific membrane binding.[1]
Comparative Data: In Vitro Potency
| Assay Target | Compound | IC50 / MIC Value | Reference Standard | Notes |
| MRSA (Bacteria) | Pyrrolomycin D | 0.001 - 0.01 µg/mL | Vancomycin (1.0 µg/mL) | >100x more potent than Vancomycin in vitro.[1] |
| M. tuberculosis | 4-nitropyrrole derivative (5e) | 0.46 µg/mL | Isoniazid (0.40 µg/mL) | Comparable to first-line TB drugs.[1][2] |
| HCT-116 (Cancer) | Nitropyrrole-hydrazone | 0.80 - 5.18 µM | Doxorubicin (0.5 µg/mL) | Micromolar potency; often cytostatic rather than cytotoxic.[1] |
The "Serum Shift" Phenomenon
A critical step often missed is the Serum Shift Assay . Nitropyrroles are highly lipophilic (LogP > 3-5).[1]
-
Observation: MIC values often increase 10-100 fold in the presence of 50% human serum.[1]
-
Causality: High albumin binding reduces the free fraction (
) of the drug available to penetrate tissues or bacteria.
Protocol: Serum Shift MIC Determination
-
Preparation: Prepare two parallel microdilution plates.
-
Inoculation: Add bacterial inoculum (
CFU/mL) to both plates. -
Incubation: 18-24 hours at 37°C.
-
Calculation: Calculate the "Shift Factor":
-
Interpretation: A shift factor > 10 indicates high risk of in vivo failure.[1]
-
In Vivo Efficacy: The Translational Disconnect
While in vitro data suggests nitropyrroles are "super-drugs," in vivo results are nuanced.
Pharmacokinetic Barriers[1]
-
Metabolic Instability: The nitro group (–NO₂) is susceptible to nitroreductases (both mammalian liver enzymes and gut microbiota).[1] This reduction can lead to:
-
Clearance: Small, lipophilic nitropyrroles (like Pyrrolomycin A) are rapidly cleared via hepatic metabolism and renal excretion, leading to short half-lives (
hour).[1]
Case Study: Pyrrolomycins in Murine Infection Models
-
Study Design: Mice infected intraperitoneally with S. aureus.[1]
-
Treatment: Pyrrolomycin D administered subcutaneously (SC) or orally (PO).[1]
-
Outcome:
-
Lesson: Efficacy is route-dependent. Formulation strategies (e.g., lipid nanocarriers) are often required for oral delivery.
Protocol: Murine Thigh Infection Model (PK/PD)
This model is superior to survival studies for quantifying bacterial load reduction.[1]
-
Neutropenia Induction: Cyclophosphamide (150 mg/kg IP) at Day -4 and -1.[1]
-
Infection: IM injection of
CFU S. aureus into posterior thigh muscles.[1] -
Treatment: Administer Nitropyrrole compound (e.g., 10, 30, 100 mg/kg) via IP or PO routes 2 hours post-infection.
-
Harvest: Euthanize at 24 hours. Homogenize thigh muscle in PBS.
-
Quantification: Serial dilutions on agar plates.
-
Success Metric:
reduction in CFU compared to untreated control.[1]
-
Translational Workflow
Do not proceed to animal models without passing the "Go/No-Go" checkpoints in this workflow.
Caption: Step-wise screening cascade to filter out nitropyrrole candidates with poor drug-like properties before in vivo testing.
References
-
Raimondi, M. V., et al. (2020). "New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents."[1] Pharmaceuticals.[1][3][4][5] Link[1]
-
Rawat, P., et al. (2022). "Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as Potent Antibacterial Agents."[1] Journal of Heterocyclic Chemistry. Link[1]
-
Zhang, J., et al. (2024). "Synthesis of New Nifuroxazide Derivatives Based on Nitropyrrole Skeleton with Good Antitumor Activity in Vitro." Chemical Biology & Drug Design. Link[1]
-
Bitar, L., & Jaber, A. A. (2025). "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems."[6] African Journal of Pharmaceutical Sciences. Link
-
Bhardwaj, V., et al. (2013). "Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents."[2] European Journal of Medicinal Chemistry. Link
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- 3. The marinopyrroles, antibiotics of an unprecedented structure class from a marine Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-nitro-4-(propan-2-yl)-1H-pyrrole
This guide provides essential, immediate safety and logistical information for the proper disposal of 3-nitro-4-(propan-2-yl)-1H-pyrrole. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this nitro-containing heterocyclic compound. The protocols described herein are designed to be self-validating systems, grounded in established safety standards and chemical principles.
Hazard Assessment and Chemical Profile
The pyrrole moiety is a common heterocyclic structure in many pharmaceuticals.[1][2] The presence of a nitro group, however, significantly increases the hazardous potential of the molecule. Nitro compounds are often energetic and can be sensitive to heat, shock, or friction.[3] They are also generally considered toxic.[4][5]
Table 1: Anticipated Hazard Profile of 3-nitro-4-(propan-2-yl)-1H-pyrrole
| Hazard Class | Anticipated Properties and Rationale |
| Flammability | Based on the parent compound, pyrrole, this substance is likely a flammable liquid and vapor.[4][5] The presence of the nitro group can also contribute to fire risk. |
| Toxicity | Expected to be toxic if swallowed, harmful if inhaled, and may cause serious eye damage, similar to other nitroaromatic compounds and pyrrole derivatives.[4][5][6][7] |
| Reactivity | Nitro compounds can be reactive and potentially explosive, especially when heated or mixed with incompatible materials such as strong oxidizing or reducing agents.[3] They may also be shock-sensitive.[3] |
| Environmental Hazard | Likely harmful to aquatic life. Disposal into drains or the environment must be strictly avoided.[3] |
Due to these anticipated hazards, 3-nitro-4-(propan-2-yl)-1H-pyrrole must be treated as a hazardous waste.[3][8]
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 3-nitro-4-(propan-2-yl)-1H-pyrrole for disposal, ensure the following PPE and engineering controls are in place:
-
Engineering Controls : All handling and preparation for disposal must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Eye Protection : Chemical safety goggles are mandatory. For splash hazards, a face shield should also be worn.[9]
-
Skin Protection : A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves) are required.[9][10] Contaminated gloves should be disposed of immediately.[10]
-
Respiratory Protection : If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.
Step-by-Step Disposal Protocol
The disposal of 3-nitro-4-(propan-2-yl)-1H-pyrrole must be handled through your institution's Environmental Health & Safety (EH&S) office or equivalent hazardous waste management program.[8][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3][9]
Step 1: Waste Segregation and Container Selection
-
Segregation : 3-nitro-4-(propan-2-yl)-1H-pyrrole waste must be segregated from other waste streams. It is crucial to avoid mixing it with incompatible materials, particularly strong acids, bases, oxidizing agents, and reducing agents.[12][13]
-
Container : Use a designated, compatible hazardous waste container. The container should be made of a material that will not react with the waste and must have a secure, screw-top cap.[11][12] The container must be in good condition, free from cracks or leaks.[11]
Step 2: Labeling the Waste Container
Proper labeling is a critical safety and regulatory requirement.
-
Initial Labeling : As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[10]
-
Content Identification : Clearly label the container with the words "Hazardous Waste."[11]
-
Chemical Name : Write out the full chemical name: "3-nitro-4-(propan-2-yl)-1H-pyrrole". Avoid using abbreviations or chemical formulas.[11]
-
Composition : If the waste is a solution, list all components and their approximate percentages.[11]
-
Hazard Pictograms : Include appropriate GHS hazard pictograms (e.g., flammable, toxic, corrosive).
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation.[12][14] The SAA must be under the control of the laboratory personnel generating the waste.[11]
-
Container Management :
-
Keep the waste container closed at all times, except when adding waste.[8][11] Do not leave a funnel in the container.[11]
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.[12]
-
Store the container in secondary containment to prevent spills.
-
Inspect the SAA and waste containers weekly for any signs of leakage.[11]
-
Step 4: Arranging for Disposal
-
Contact EH&S : Once the waste container is nearly full (approximately 90%), or if you are discontinuing the use of this chemical, contact your institution's EH&S department to arrange for a waste pickup.[14]
-
Provide Information : Be prepared to provide all necessary information about the waste, as indicated on the hazardous waste label.
Emergency Procedures
In the event of a spill or other emergency involving 3-nitro-4-(propan-2-yl)-1H-pyrrole, follow these procedures:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or if there is a fire, evacuate the area and activate the nearest fire alarm.
-
Spill Cleanup :
-
For small spills, and only if you are trained and have the appropriate spill kit, you may clean it up.
-
Wear appropriate PPE.
-
Contain the spill using a non-combustible absorbent material like sand or vermiculite.[3]
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[15]
-
Decontaminate the area with soap and water.[3]
-
-
Seek Medical Attention :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[15]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][15]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 3-nitro-4-(propan-2-yl)-1H-pyrrole.
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- 2. mdpi.com [mdpi.com]
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- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. calpaclab.com [calpaclab.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-nitro-4-(propan-2-yl)-1H-pyrrole
As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized heterocyclic building blocks. 3-nitro-4-(propan-2-yl)-1H-pyrrole (often referred to as 3-nitro-4-isopropylpyrrole) is a highly valuable intermediate, frequently utilized in the synthesis of minor-groove DNA binders and advanced pharmaceutical active ingredients[1].
However, its structural motifs—a reactive pyrrole core, a lipophilic isopropyl group, and an energetic nitro group—create a unique hazard profile. To ensure laboratory safety and chemical integrity, standard generic PPE is insufficient. This guide provides a self-validating, field-proven protocol for handling this specific compound.
Hazard Assessment & Causality
Before selecting your protective equipment, you must understand why these protections are necessary. The hazards of 3-nitro-4-(propan-2-yl)-1H-pyrrole are directly tied to its molecular architecture:
-
Nitro Group (-NO
) : Nitroaromatics carry inherent energetic potential and acute toxicity. They can act as methemoglobinemia-inducing agents if absorbed systemically. Standard precautionary measures for handling nitroaromatics must be observed, including avoiding excessive friction, heat, or grinding, which can trigger deflagration[2]. -
Pyrrole Ring : Pyrroles are highly sensitive to light and oxygen, often polymerizing or degrading into dark, resinous materials[3]. This necessitates handling under inert atmospheres, which introduces secondary asphyxiation risks if ventilation is poor.
-
Isopropyl Group (-CH(CH
) ) : This alkyl chain significantly increases the molecule's lipophilicity (LogP). High lipophilicity enhances the compound's ability to permeate the stratum corneum (skin) and degrade standard laboratory gloves, especially when dissolved in carrier solvents.
Table 1: Hazard Profile & PPE Causality Summary
| Hazard Class (GHS) | Structural Cause | Required Mitigation (PPE/Engineering) |
| Acute Oral Toxicity (H302) [4] | Systemic absorption of the nitroaromatic core | Fume hood, strict hygiene, no mouth-pipetting |
| Skin Irritation (H315) [4] | Lipophilic isopropyl group enhances dermal penetration | Double nitrile gloves (or Butyl for solvent solutions) |
| Eye Irritation (H319) [4] | Reactive pyrrole nitrogen and nitro oxygen atoms | Chemical splash goggles (ANSI Z87.1) |
| Respiratory Irritation (H335) [4] | Sublimation and dust formation of the solid powder | Certified chemical fume hood (≥100 fpm face velocity) |
| Flammable Solid (H228) [5] | Energetic potential of the nitroaromatic system | Flame-resistant (FR) lab coat, anti-static tools |
Core PPE Specifications (The "Armor")
To establish a self-validating safety system, your PPE must be selected based on chemical compatibility and the specific operational context.
-
Hand Protection :
-
Solid Handling: Use double-layered nitrile gloves (minimum 5 mil thickness). The double layer provides a critical buffer; if the outer glove is breached by sharp spatulas or micro-crystals, the inner glove maintains the barrier.
-
Solution Handling: If the compound is dissolved in halogenated solvents (e.g., dichloromethane), nitrile will fail rapidly. Switch to Butyl rubber or Viton™ gloves for the primary handling phase to prevent solvent-mediated dermal absorption.
-
-
Eye and Face Protection :
-
Standard safety glasses are insufficient. Wear indirect-vented chemical splash goggles to protect against fine dust particulates and solvent splashes. If scaling up the reaction (>10 grams), a full polycarbonate face shield is mandatory due to the energetic nature of nitroaromatics[2].
-
-
Body Protection :
-
A flame-resistant (FR) laboratory coat (e.g., Nomex®) is highly recommended. Because nitro compounds can decompose exothermically, standard polyester coats pose a severe melting hazard to the skin. Ensure cuffs are tucked into the outer glove layer.
-
-
Respiratory Protection :
-
Routine handling must occur inside a Class II Type A2 biological safety cabinet or a standard chemical fume hood [5]. If weighing must occur outside a hood (e.g., on a specialized analytical balance), a NIOSH-approved N95 or P100 particulate respirator must be worn to prevent inhalation of aerosolized dust.
-
Experimental Workflow: Safe Handling Protocol
This step-by-step methodology ensures that the compound is handled without compromising the operator or the chemical's integrity.
-
Preparation & Validation : Verify the fume hood face velocity (target: 80–120 fpm). If the compound is highly sensitive to oxidation, purge the analytical balance enclosure with Argon.
-
PPE Donning : Don the FR lab coat, inner nitrile gloves, chemical goggles, and outer nitrile gloves in that exact sequence.
-
Static Mitigation : Ground all metal spatulas and weighing boats. Nitroaromatics can be sensitive to electrostatic discharge (ESD). Use an anti-static ionizer near the balance if the ambient humidity is low.
-
Weighing : Transfer the 3-nitro-4-(propan-2-yl)-1H-pyrrole using a ceramic or grounded stainless-steel spatula. Close the primary container immediately to minimize light and air exposure[3].
-
Transfer : Dissolve the solid in the reaction solvent inside the fume hood before transferring it to the main reaction vessel. This eliminates the risk of transporting hazardous dust across the laboratory.
Spill & Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent exposure and fire risks.
-
Solid Spill : Do not dry sweep, as this aerosolizes the irritant dust. Cover the powder with damp paper towels (using water or a low-volatility solvent like isopropanol) to suppress dust. Carefully scoop the material into a hazardous waste container using non-sparking tools.
-
Solution Spill : Absorb with an inert material (e.g., vermiculite or universal chemical absorbent pads). Never use combustible absorbents like sawdust or paper for nitroaromatic spills due to the nitro group's oxidizing potential[6].
-
Disposal : Collect all contaminated PPE, absorbents, and residual chemicals in a clearly labeled, sealable polyethylene container. Dispose of as Hazardous Organic Waste (Nitroaromatics) in accordance with EPA and local regulations[2].
Visualizing the Safety Workflow
Fig 1: Operational workflow and PPE donning sequence for handling nitropyrrole derivatives.
References
-
2-Nitropyrrole | C4H4N2O2 | CID 96706 . PubChem - National Institutes of Health (NIH). Available at:[Link]
-
Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders . PMC - National Institutes of Health (NIH). Available at:[Link]
-
Method 609: Nitroaromatics and Isophorone . U.S. Environmental Protection Agency (EPA). Available at: [Link]
Sources
- 1. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. ensince.com [ensince.com]
- 4. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
